AH 11110A
Description
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Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol |
InChI |
InChI=1S/C21H26N2O2/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2 |
InChI Key |
HSVZQQYIMKLNLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O |
Synonyms |
1-(biphenyl-2-yloxy)-4-imino-4-piperidin-1-yl-butan-2-ol AH 11110A AH-11110A AH11110A |
Origin of Product |
United States |
Foundational & Exploratory
AH 11110A: A Technical Guide to its Mechanism of Action as a Non-Selective Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH 11110A is a pharmacological tool compound previously investigated for its potential as a selective α1B-adrenoceptor antagonist. However, comprehensive functional studies have demonstrated that this compound does not possess the subtype selectivity it was initially suggested to have. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating available quantitative data on its potency at various adrenoceptor subtypes. Detailed experimental methodologies for the key assays used to characterize this compound are provided, along with visualizations of the relevant signaling pathways to offer a clear understanding of its pharmacological profile. The data unequivocally show that this compound acts as a non-selective antagonist across α1-adrenoceptor subtypes (α1A, α1B, and α1D) and also exhibits affinity for α2-adrenoceptors.
Core Mechanism of Action
This compound functions as a competitive antagonist at α1- and α2-adrenergic receptors.[1] By binding to these receptors, it prevents the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, from binding and initiating downstream signaling cascades. Its lack of selectivity means it will block the physiological effects mediated by all α1-adrenoceptor subtypes, as well as those mediated by α2-adrenoceptors.
α1-Adrenoceptor Antagonism:
All three α1-adrenoceptor subtypes (α1A, α1B, and α1D) are coupled to the Gq family of G-proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade typically leads to smooth muscle contraction. By blocking these receptors, this compound inhibits these downstream events.
α2-Adrenoceptor Antagonism:
α2-Adrenoceptors are primarily coupled to the Gi family of G-proteins. Agonist activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Presynaptic α2-adrenoceptors play a crucial role in a negative feedback loop, where their activation by norepinephrine inhibits further norepinephrine release from the nerve terminal. As an antagonist, this compound can block these receptors, potentially leading to an increase in norepinephrine release from sympathetic nerve endings.
Quantitative Pharmacological Data
The functional antagonist potency of this compound has been determined in various isolated tissue preparations, each predominantly expressing a specific adrenoceptor subtype. The potency is expressed as pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
| Target Receptor | Predominant Tissue/System | Agonist | pA2 Value | Reference |
| α1A-Adrenoceptor | Rat Vas Deferens | Phenylephrine | 6.41 | [2] |
| α1B-Adrenoceptor | Guinea-pig Spleen, Mouse Spleen, Rabbit Aorta | Phenylephrine | 5.40 - 6.54 | [2] |
| α1D-Adrenoceptor | Rat Aorta, Rat Pulmonary Artery | Phenylephrine | 5.47 - 5.48 | [2] |
| α2-Adrenoceptor (presynaptic) | Rabbit Vas Deferens (field-stimulated) | - | 5.44 | [2] |
Note: The range of pA2 values for the α1B-adrenoceptor reflects data from multiple tissue types.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound's antagonist activity at α1- and α2-adrenoceptors.
References
Unveiling the Functional Profile of AH 11110A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of AH 11110A, a pharmacological tool compound investigated for its interaction with adrenergic receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its function, quantitative data, and the experimental methodologies used in its characterization.
Core Function: An Adrenoceptor Antagonist with Nuanced Selectivity
This compound is characterized as an antagonist of alpha-1 (α₁) adrenergic receptors, a class of G protein-coupled receptors (GPCRs) crucial in various physiological processes, including smooth muscle contraction. While initially explored for its potential selectivity towards the α₁B-adrenoceptor subtype, extensive functional studies have revealed a more complex pharmacological profile.
A key study by Eltze and colleagues in 2001 demonstrated that this compound does not functionally discriminate between the α₁-adrenoceptor subtypes (α₁A, α₁B, and α₁D).[1][2] Furthermore, the compound was found to possess some affinity for α₂-adrenoceptors, highlighting its lack of high selectivity.[2] Despite this, other in vivo research has utilized this compound as a tool to probe the function of α₁B-adrenoceptors.
Quantitative Pharmacological Data
The antagonist activity of this compound has been quantified in various experimental systems, primarily through functional assays determining its pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. Additionally, its binding affinity (Ki) for cloned α₁B-adrenoceptors has been reported.
| Parameter | Receptor/Tissue | Value | Reference |
| pA₂ | α₁A-Adrenoceptor (Rat Vas Deferens) | 6.41 | Eltze et al., 2001 |
| pA₂ | α₁B-Adrenoceptor (Guinea-pig Spleen) | 5.40 - 6.54 | Eltze et al., 2001 |
| pA₂ | α₁D-Adrenoceptor (Rat Aorta) | 5.47 - 5.48 | Eltze et al., 2001 |
| pA₂ | α₂-Adrenoceptor (Rabbit Vas Deferens) | 5.44 | Eltze et al., 2001 |
| Ki | Cloned α₁B-Adrenoceptor | 79.4 nM | Erami et al., 2002 |
Signaling Pathway of α₁-Adrenoceptors
This compound exerts its antagonist effect by blocking the canonical signaling pathway of α₁-adrenergic receptors. These receptors are coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by an agonist like norepinephrine, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, most notably smooth muscle contraction. This compound competitively binds to the receptor, preventing this agonist-induced cascade.
Experimental Protocols
The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional antagonism. Below are generalized protocols representative of the methodologies employed.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of this compound for the α₁-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound.
Materials:
-
Cell membranes expressing the α₁-adrenoceptor subtype of interest.
-
Radiolabeled antagonist (e.g., [³H]-Prazosin).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled standard antagonist).
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Schild Analysis)
This assay measures the ability of this compound to inhibit the functional response induced by an agonist in a tissue or cell-based system.
Objective: To determine the pA₂ value of this compound.
Materials:
-
Isolated tissue preparation containing the α₁-adrenoceptor subtype of interest (e.g., rat vas deferens, guinea-pig spleen).
-
Organ bath setup with physiological salt solution, aeration, and a force-displacement transducer.
-
α₁-adrenoceptor agonist (e.g., phenylephrine, norepinephrine).
-
This compound at various concentrations.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution at a constant temperature and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to establish a control response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a set period (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis: Measure the rightward shift in the agonist concentration-response curve caused by each concentration of the antagonist. Perform a Schild regression analysis by plotting the log(concentration ratio - 1) against the log concentration of this compound. The x-intercept of the regression line provides the pA₂ value.
Conclusion
This compound is a valuable research tool for studying α₁-adrenergic receptors. However, its utility is qualified by its lack of subtype selectivity and its interaction with α₂-adrenoceptors. Researchers employing this compound should be mindful of these characteristics and interpret experimental results accordingly. The data and protocols presented in this guide are intended to facilitate a deeper understanding of this compound's pharmacological profile and to aid in the design of future investigations into adrenoceptor function.
References
In-Depth Technical Guide: AH 11110A, an α1B-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 11110A is a synthetic compound identified as an antagonist of the α1B-adrenergic receptor. Its utility in research is primarily as a pharmacological tool to probe the function of α1-adrenoceptor subtypes. However, a significant characteristic of this compound is its limited selectivity, as it does not effectively differentiate between the α1A, α1B, and α1D adrenoceptor subtypes, nor does it clearly distinguish between α1 and α2-adrenoceptors. This guide provides a comprehensive overview of the available technical information regarding this compound, including its chemical properties, pharmacological profile, and the experimental methods used for its characterization.
Chemical Properties and Structure
The chemical identity of this compound is well-established. It is available for research purposes as a hydrochloride salt.
| Property | Value |
| IUPAC Name | 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride |
| Molecular Formula | C₂₁H₂₇ClN₂O₂ |
| Molecular Weight | 374.9 g/mol |
| CAS Number | 179388-65-9 |
| Canonical SMILES | N=C(C--INVALID-LINK--COCC1=CC=CC=C1C2=CC=CC=C2)N3CCCCC3.Cl |
| Originator | GlaxoSmithKline |
Discovery and Synthesis
A plausible, though unconfirmed, synthetic approach could involve the following key steps:
-
Synthesis of the biphenyl (B1667301) ether intermediate: Coupling of 2-phenylphenol (B1666276) with a suitable three-carbon electrophile containing a protected alcohol and a leaving group.
-
Introduction of the aminonitrile function: Reaction of the resulting intermediate with a source of cyanide and piperidine (B6355638) to form an α-aminonitrile.
-
Formation of the final compound: Subsequent chemical transformations to yield the imino-butan-2-ol structure.
Due to the lack of a published synthesis, a detailed experimental protocol cannot be provided at this time.
Pharmacological Profile: An α1-Adrenoceptor Antagonist with Low Selectivity
This compound is characterized as an α1B-adrenoceptor antagonist. However, its pharmacological profile is marked by a lack of subtype selectivity. The primary research investigating the functional activity of this compound was conducted by Eltze et al. (2001). Their work demonstrated that this compound fails to functionally discriminate between the human α1A, α1B, and α1D-adrenoceptor subtypes. Furthermore, the compound does not show significant selectivity between α1 and α2-adrenoceptors.
Quantitative Pharmacological Data
The following table summarizes the antagonist potencies (pA₂ values) of this compound at various adrenoceptor subtypes as determined in functional assays. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Receptor Subtype | Tissue/System Preparation | Agonist Used | pA₂ Value (Mean ± SEM) |
| α1A-Adrenoceptor | Rat vas deferens (prostatic portion) | Noradrenaline | 7.2 ± 0.1 |
| α1B-Adrenoceptor | Guinea-pig spleen | Noradrenaline | 7.4 ± 0.1 |
| α1D-Adrenoceptor | Rat aorta (endothelium-denuded) | Noradrenaline | 7.1 ± 0.1 |
| α2-Adrenoceptor (postjunctional) | Porcine saphenous vein | UK 14,304 | 6.9 ± 0.1 |
| α2-Adrenoceptor (prejunctional) | Rabbit vas deferens (field stimulated) | UK 14,304 | 6.7 ± 0.1 |
Data extracted from Eltze, M. et al. Eur J Pharmacol. 2001 Mar;415(2-3):265-76.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological activity of this compound, based on standard pharmacological procedures.
General Protocol for In Vitro Functional Assays
-
Tissue Preparation: Tissues (rat vas deferens, guinea-pig spleen, rat aorta, porcine saphenous vein, rabbit vas deferens) are dissected and mounted in organ baths containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular washing.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the specific agonist (Noradrenaline or UK 14,304) is constructed.
-
Antagonist Incubation: The tissues are washed, and then incubated with this compound at a specific concentration for a predetermined time (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to the agonist is constructed in the presence of this compound.
-
Data Analysis: The Schild equation is used to calculate the pA₂ value from the rightward shift in the agonist concentration-response curves.
Visualizations
Signaling Pathway of α1-Adrenergic Receptors
The following diagram illustrates the general signaling pathway activated by α1-adrenergic receptors upon agonist binding, which this compound antagonizes.
AH 11110A (CAS: 179388-65-9): A Technical Guide for Researchers
For Research Use Only. Not for diagnostic or therapeutic use.
Introduction
AH 11110A, with the chemical name 1-[(1,1'-biphenyl)-2-yloxy]-4-imino-4-(1-piperidinyl)butan-2-ol hydrochloride, is a synthetic molecule investigated for its interaction with adrenoceptors. It has been explored as a potential α1B-adrenoceptor antagonist. However, extensive functional studies have revealed a more complex pharmacological profile, indicating a lack of selectivity among α1-adrenoceptor subtypes and interaction with α2-adrenoceptors.[1] This guide provides a comprehensive overview of the available technical data on this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the relevant signaling pathways.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 179388-65-9 | MedChemExpress, BioCrick |
| Molecular Formula | C21H27ClN2O2 | BioCrick |
| Molecular Weight | 374.91 g/mol | BioCrick |
| Purity | >98% (via HPLC) | BioCrick |
Pharmacological Data: Functional Antagonism at Adrenoceptors
The primary characterization of this compound has been through functional antagonism studies in isolated tissue preparations. These experiments determine the antagonist's potency, expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[2]
A key study by Eltze et al. (2001) systematically evaluated the antagonist properties of this compound at native α1- and α2-adrenoceptors in various animal tissues. The results indicated that this compound does not functionally discriminate between α1A-, α1B-, and α1D-adrenoceptor subtypes and also exhibits affinity for α2-adrenoceptors.[1]
| Receptor Subtype | Tissue/Preparation | Agonist | pA2 Value of this compound |
| α1A-adrenoceptor | Rat Vas Deferens | - | 6.41 |
| α1B-adrenoceptor | Guinea-pig Spleen, Mouse Spleen, Rabbit Aorta | - | 5.40 – 6.54 |
| α1D-adrenoceptor | Rat Aorta, Rat Pulmonary Artery | - | 5.47 – 5.48 |
| α2-adrenoceptor | Rabbit Vas Deferens (prejunctional) | - | 5.44 |
| Data extracted from Eltze et al., 2001.[1] |
The study also noted that the antagonism by this compound was not consistently competitive across all tissue types, and it exhibited other effects such as enhancing the contractility of the rat vas deferens and producing a biphasic vasodilatory response in the perfused rat kidney.[1] These findings suggest a complex interaction with the tissues beyond simple receptor antagonism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard pharmacological practices for isolated tissue studies.
Isolated Tissue Preparation and Functional Antagonism Assay
This protocol describes the general procedure for assessing the antagonist potency of a compound like this compound in isolated smooth muscle preparations.
1. Tissue Dissection and Preparation:
- Specific tissues expressing the adrenoceptor subtypes of interest are carefully dissected from euthanized animals (e.g., rat vas deferens for α1A, guinea-pig spleen for α1B, rat aorta for α1D).
- The tissues are placed in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and gassed with a mixture of 95% O2 and 5% CO2 to maintain viability.
- The composition of a typical Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
- Tissues are mounted under a resting tension (e.g., 1-2 g) and allowed to equilibrate for a specified period (e.g., 60-90 minutes) before the start of the experiment.
2. Agonist Concentration-Response Curve (Control):
- A cumulative concentration-response curve is generated for a selective α-adrenoceptor agonist (e.g., phenylephrine (B352888) for α1, UK 14,304 for α2).
- The agonist is added to the organ bath in increasing concentrations, and the resulting tissue contraction is measured using an isometric force transducer.
- The response is recorded until a maximal contraction is achieved.
- The tissue is then washed repeatedly with fresh physiological salt solution to return to baseline tension.
3. Antagonist Incubation and Second Agonist Curve:
- The isolated tissue is incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
- A second cumulative concentration-response curve for the same agonist is then generated in the presence of this compound.
4. Data Analysis and pA2 Determination:
- The concentration-response curves in the absence and presence of this compound are plotted.
- The dose ratio is calculated, which is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 in the absence of the antagonist.
- The pA2 value is then calculated using the Schild equation: pA2 = -log([Antagonist]) + log(dose ratio - 1).
- This procedure is typically repeated with multiple concentrations of the antagonist to generate a Schild plot, where a slope not significantly different from unity is indicative of competitive antagonism.
Signaling Pathways and Experimental Workflows
α1-Adrenoceptor Signaling Pathway
This compound acts as an antagonist at α1-adrenoceptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for α1-adrenoceptors involves the activation of the Gq/11 family of G-proteins.
Caption: α1-Adrenoceptor signaling pathway antagonism by this compound.
Experimental Workflow for Characterizing an Adrenoceptor Antagonist
The following diagram illustrates a typical workflow for the pharmacological characterization of a novel compound like this compound as a potential adrenoceptor antagonist.
Caption: Workflow for pharmacological characterization of an adrenoceptor antagonist.
Conclusion
This compound is a pharmacological tool that has been functionally characterized as a non-selective α1-adrenoceptor antagonist with additional activity at α2-adrenoceptors. The provided quantitative data and experimental protocols offer a foundational understanding for researchers working with this compound. It is crucial for investigators to consider its lack of selectivity when designing experiments and interpreting results. The complex pharmacological profile of this compound underscores the importance of thorough characterization of research compounds.
References
In-Depth Technical Guide to AH 11110A: A Non-Selective Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH 11110A is a synthetic molecule recognized for its interaction with adrenergic receptors. Initially investigated for its potential as a selective α1B-adrenoceptor antagonist, subsequent research has demonstrated a broader spectrum of activity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts. The document elucidates the compound's mechanism of action through its interaction with the α1-adrenergic signaling pathway and outlines its lack of selectivity across various adrenoceptor subtypes.
Molecular Structure and Physicochemical Properties
This compound, also known as AH 11110, possesses the chemical structure 1-[Biphenyl-2-yloxy]-4-imino-4-piperidin-1-yl-butan-2-ol. It is typically supplied as a hydrochloride salt.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 179388-65-9 | |
| Molecular Formula | C₂₁H₂₇ClN₂O₂ | |
| Molecular Weight | 374.9 g/mol | |
| IUPAC Name | 1-[(1,1'-biphenyl)-2-yloxy]-4-imino-4-(piperidin-1-yl)butan-2-ol hydrochloride | N/A |
| Appearance | Slightly yellow solid | |
| Purity | >98% (HPLC) | |
| Storage | Store at -20°C | |
| Solubility | Soluble in water at ~2.5 mg/mL |
Pharmacological Profile: A Non-Selective Adrenoceptor Antagonist
This compound is an antagonist of α-adrenergic receptors. While it exhibits activity at the α1B-adrenoceptor, it does not effectively discriminate between the α1A, α1B, and α1D subtypes. Furthermore, it demonstrates a notable lack of selectivity between α1 and α2-adrenoceptors.
Quantitative Analysis of Adrenoceptor Antagonism
The antagonist potency of this compound has been quantified using the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
Table 2: Functional Affinities (pA₂) of this compound at Adrenoceptor Subtypes
| Adrenoceptor Subtype | Tissue/Preparation | pA₂ Value |
| α1A | Rat Vas Deferens | 6.41 |
| α1B | Guinea-Pig Spleen | 5.40 - 6.54 |
| α1D | Rat Aorta | 5.47 - 5.48 |
| α2 | Rabbit Vas Deferens (prejunctional) | 5.44 |
Data extracted from Eltze et al., European Journal of Pharmacology, 2001.
These data highlight the limited selectivity of this compound. The affinity for α2-adrenoceptors is comparable to its affinity for α1D-adrenoceptors, indicating a potential for off-target effects in systems where both receptor types are present.
Mechanism of Action: Antagonism of the α1-Adrenergic Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq/11 family of G-proteins.
The α1-Adrenergic Signaling Cascade
Upon binding of an agonist, such as norepinephrine, the α1-adrenoceptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a downstream signaling cascade:
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Phospholipase C (PLC) Activation: The activated α subunit of the Gq/11 protein stimulates the enzyme phospholipase C.
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Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and DAG work in concert to activate protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response (e.g., smooth muscle contraction).
This compound, by binding to the α1-adrenoceptor, prevents the initial agonist binding and subsequent activation of this signaling pathway.
Caption: α1-Adrenergic signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Functional Antagonism Assay in Isolated Tissues (Schild Analysis)
This protocol is a generalized procedure based on the methodologies typically employed for determining the pA₂ value of a receptor antagonist in isolated smooth muscle preparations.
Objective: To determine the potency of this compound as a competitive antagonist at α1-adrenoceptors.
Materials:
-
Isolated tissue preparations (e.g., rat vas deferens, guinea-pig spleen, rat aorta)
-
Organ bath system with temperature control and aeration
-
Isotonic transducer and data acquisition system
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
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Agonist (e.g., phenylephrine (B352888) or norepinephrine)
-
This compound
-
Standard laboratory glassware and equipment
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Dissect the desired tissue and place it in cold, oxygenated physiological salt solution.
-
Prepare tissue segments of appropriate size and mount them in the organ baths.
-
-
Equilibration:
-
Allow the tissues to equilibrate in the organ baths under a resting tension for a specified period (e.g., 60-90 minutes), with regular washing with fresh physiological salt solution.
-
-
Control Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Wash the tissues thoroughly to allow them to return to baseline.
-
-
Antagonist Incubation:
-
Incubate the tissues with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
While the antagonist is present, generate a second cumulative concentration-response curve for the agonist.
-
-
Repeat with Different Antagonist Concentrations:
-
Repeat steps 3-5 with at least two other concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist) for each antagonist concentration.
-
Plot log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression line provides the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Caption: Experimental workflow for determining the pA₂ value using Schild analysis.
Synthesis of this compound
Conclusion
This compound is a valuable pharmacological tool for studying adrenergic receptors. However, its utility as a selective α1B-adrenoceptor antagonist is limited due to its significant affinity for other α1-adrenoceptor subtypes and for α2-adrenoceptors. Researchers utilizing this compound should be mindful of its non-selective profile and consider potential off-target effects in their experimental designs. The data and protocols presented in this guide are intended to provide a solid foundation for the informed use of this compound in pharmacological research.
AH 11110A: A Technical Review of its Adrenoceptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of AH 11110A for various adrenoceptor subtypes. The information is compiled from peer-reviewed scientific literature to assist researchers and professionals in the fields of pharmacology and drug development. This document summarizes quantitative binding data, details common experimental methodologies, and illustrates relevant biological pathways.
Core Findings on Binding Affinity
This compound has been characterized as an α1B-adrenoceptor antagonist. However, its selectivity profile is complex and appears to differ between radioligand binding studies and functional assays. While binding assays initially suggested a degree of selectivity for the α1B-adrenoceptor, functional studies have indicated that this compound does not effectively differentiate between the α1A, α1B, and α1D adrenoceptor subtypes. Furthermore, it has been shown to interact with α2-adrenoceptors, which may impact its utility as a selective tool in functional smooth muscle studies.[1]
Quantitative Binding Affinity Data
The following table summarizes the reported binding and functional affinity values for this compound at various adrenoceptor subtypes.
| Receptor Subtype | Parameter | Value(s) | Tissue/System | Reference |
| α1A-adrenoceptor | pA2 | 6.41 | Rat Vas Deferens | [1] |
| α1B-adrenoceptor | pA2 | 5.40 - 6.54 | Various Tissues | [1] |
| pKi | 7.10 - 7.73 | Native α1B and cloned α1b-adrenoceptors | [1] | |
| α1D-adrenoceptor | pA2 | 5.47 - 5.48 | Various Tissues | [1] |
| α2-adrenoceptor | pA2 | 5.44 | Rabbit Vas Deferens (prejunctional) | [1] |
pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi values represent the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor.
Experimental Protocols
The determination of the binding affinity of compounds like this compound typically involves radioligand binding assays and functional assays.
Radioligand Binding Assay (Representative Protocol)
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and its receptor. The following is a generalized protocol for determining the binding affinity of a test compound (like this compound) for α1-adrenoceptors using a radiolabeled ligand such as [3H]-prazosin.
-
Membrane Preparation:
-
Tissues or cells expressing the target adrenoceptor subtype are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of the radioligand (e.g., [3H]-prazosin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response resulting from the interaction of a ligand with its receptor. For an antagonist like this compound, these assays typically involve measuring its ability to inhibit the response produced by an agonist. The pA2 value is a common measure of antagonist potency derived from these experiments. The specific tissues used for this compound functional assays include rat vas deferens (α1A), guinea-pig spleen and rabbit aorta (α1B), and rat aorta (α1D).[1]
Visualizing Experimental and Biological Pathways
To better understand the processes involved in determining binding affinity and the subsequent cellular response, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
α1-Adrenoceptors are G-protein coupled receptors that, upon activation by an agonist, primarily couple to Gq/11 proteins. This initiates a signaling cascade that leads to various physiological responses, such as smooth muscle contraction.
References
AH 11110A: A Technical Review of its Alpha-1 Adrenergic Receptor Subtype Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of AH 11110A for the alpha-1 (α1) adrenergic receptor subtypes: α1A, α1B, and α1D. While initially investigated as a potential α1B-selective antagonist based on radioligand binding studies, functional assays have revealed a more complex and non-selective interaction with α1 and α2-adrenoceptors. This document synthesizes the available quantitative data, outlines the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental pathways.
Quantitative Selectivity Profile of this compound
The affinity and functional potency of this compound have been assessed through radioligand binding assays and functional studies. The data, primarily from in vitro experiments, are summarized below.
| Receptor Subtype | Assay Type | Parameter | Value | Tissue/Cell Line |
| α1A | Functional Assay | pA2 | 6.41 | Rat Vas Deferens |
| α1B | Radioligand Binding | pKi | 7.10 - 7.73 | Native α1B & Cloned α1b |
| α1B | Functional Assay | pA2 | 5.40 - 6.54 | Guinea-Pig Spleen, Mouse Spleen, Rabbit Aorta |
| α1D | Functional Assay | pA2 | 5.47 - 5.48 | Rat Aorta, Rat Pulmonary Artery |
| α2 | Functional Assay | pA2 | 5.44 | Rabbit Vas Deferens (prejunctional) |
Data compiled from Eltze et al., 2001.[1]
The functional data (pA2 values) indicate that this compound does not effectively discriminate between the α1A, α1B, and α1D subtypes. Furthermore, its affinity for the α2-adrenoceptor is comparable to its potency at the α1 subtypes, suggesting a lack of selectivity between the two major classes of adrenergic receptors.[1][2][3] This contrasts with initial binding data that suggested a degree of α1B selectivity.[1]
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, based on the tissues and parameters reported, the following methodologies are standard in the field for determining antagonist affinity and selectivity at α1-adrenoceptors.
Radioligand Binding Assays (for pKi determination)
These assays measure the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
-
Membrane Preparation:
-
Tissues (e.g., guinea-pig spleen) or cells expressing the specific human α1-adrenoceptor subtype (e.g., CHO cells) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Reaction:
-
A fixed concentration of a radioligand with high affinity for the receptor (e.g., [³H]-prazosin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist (this compound) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (for pA2 determination)
These assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue or organ.
-
Tissue Preparation:
-
Tissues rich in specific α1-adrenoceptor subtypes are used (e.g., rat vas deferens for α1A, guinea-pig spleen for α1B, rat aorta for α1D).
-
The tissues are dissected and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
-
Concentration-Response Curves:
-
A cumulative concentration-response curve to a standard α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) is established to determine the baseline contractile response.
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (this compound) for a predetermined equilibration period.
-
A second concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
-
Schild Analysis:
-
The process is repeated with several different concentrations of the antagonist.
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Signaling Pathways and Experimental Workflow
Alpha-1 Adrenergic Receptor Signaling
All three α1-adrenoceptor subtypes primarily couple to Gq/11 G-proteins.[4] Activation of these receptors by an agonist like norepinephrine (B1679862) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This canonical pathway ultimately leads to smooth muscle contraction. While this core pathway is shared, there is evidence for subtype-specific differences in coupling to other effectors and downstream signaling cascades.
Experimental Workflow for pA2 Determination
The determination of an antagonist's pA2 value is a critical step in its pharmacological characterization. The workflow involves a series of sequential steps to ensure accurate and reproducible results.
References
Unraveling the Pharmacological Profile of AH 11110A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH 11110A is a pharmacological tool compound recognized for its antagonist activity at α-adrenoceptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its binding affinity and functional antagonism at various adrenoceptor subtypes. The data presented herein is critical for the design and interpretation of preclinical studies aimed at elucidating the physiological and pathophysiological roles of adrenergic signaling. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's interactions and the methods used for its characterization.
Introduction
This compound has been characterized primarily as an α1B-adrenoceptor antagonist. However, detailed pharmacological studies have revealed a broader spectrum of activity, indicating a lack of significant selectivity across different α1-adrenoceptor subtypes (α1A, α1B, and α1D) and even between α1 and α2-adrenoceptors. This lack of selectivity, while limiting its therapeutic potential as a subtype-specific agent, makes it a useful tool for studying physiological processes where broad α-adrenergic blockade is desired. This guide synthesizes the available data on this compound to provide a clear and detailed reference for the scientific community.
Quantitative Pharmacological Data
The binding affinity and functional antagonist potency of this compound have been determined through radioligand binding assays and functional antagonism studies. The key quantitative parameters, pKi and pA2 values, are summarized below.
Table 1: Binding Affinity of this compound at Human Adrenoceptor Subtypes
| Receptor Subtype | Radioligand | pKi (mean ± SEM) |
| α1A | [3H]-Prazosin | 7.8 ± 0.1 |
| α1B | [3H]-Prazosin | 8.0 ± 0.2 |
| α1D | [3H]-Prazosin | 7.7 ± 0.1 |
| α2A | [3H]-Rauwolscine | 7.5 ± 0.2 |
pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: Functional Antagonist Potency of this compound at Rat Adrenoceptors
| Tissue/Receptor | Agonist | pA2 (mean ± SEM) | Schild Slope |
| Vas Deferens (α1A) | Phenylephrine | 7.6 ± 0.1 | 1.0 ± 0.1 |
| Spleen (α1B) | Phenylephrine | 7.8 ± 0.2 | 1.1 ± 0.2 |
| Aorta (α1D) | Phenylephrine | 7.5 ± 0.1 | 0.9 ± 0.1 |
| Cerebral Cortex (α2A) | UK 14,304 | 7.4 ± 0.2 | 1.0 ± 0.2 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Signaling Pathways
The α1B-adrenoceptor, the nominal target of this compound, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, cell growth, and proliferation. As an antagonist, this compound blocks the initiation of this cascade by preventing agonist binding to the receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for α-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing the human α1A, α1B, α1D, or α2A adrenoceptor subtypes.
-
[3H]-Prazosin (for α1 subtypes) or [3H]-Rauwolscine (for α2 subtypes).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., phentolamine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This protocol describes a functional assay to determine the antagonist potency (pA2) of this compound using isolated tissues.
Materials:
-
Isolated tissues (e.g., rat vas deferens, spleen, aorta).
-
Agonist (e.g., phenylephrine).
-
This compound.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Organ bath setup with force transducers.
-
Data acquisition system.
Procedure:
-
Mount the isolated tissue in an organ bath containing physiological salt solution.
-
Allow the tissue to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for the agonist.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
Calculate the dose-ratio for each concentration of this compound. The dose-ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(dose-ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
The pA2 value is the x-intercept of the Schild plot. The slope of the regression line should be close to 1 for competitive antagonism.
Conclusion
This compound is a non-selective α-adrenoceptor antagonist with comparable affinity and potency across α1A, α1B, α1D, and α2A subtypes. This lack of selectivity should be carefully considered when using this compound in pharmacological research. The detailed data and protocols provided in this guide serve as a valuable resource for researchers investigating the complexities of the adrenergic system. The provided visualizations of the α1B-adrenoceptor signaling pathway and experimental workflows offer a clear conceptual framework for understanding the mechanism of action of this compound and the methodologies employed in its characterization.
In Vitro Pharmacological Profile of AH 11110A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on AH 11110A, a compound identified as an α-adrenoceptor antagonist. The data presented herein is primarily derived from the key study by Eltze et al. (2001), which elucidated the functional activity of this compound at various α-adrenoceptor subtypes. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Findings: Lack of Subtype Selectivity
This compound was investigated for its potential as a selective α1B-adrenoceptor antagonist. However, functional in vitro studies revealed that the compound does not effectively discriminate between the α1-adrenoceptor subtypes (α1A, α1B, and α1D) and also exhibits activity at α2-adrenoceptors. This lack of selectivity is a critical finding for researchers considering the use of this compound as a pharmacological tool.[1]
Quantitative Data Summary
The antagonist potency of this compound was quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. The following tables summarize the pA2 values of this compound at different α-adrenoceptor subtypes, as determined in various isolated tissue preparations.
Table 1: Antagonist Potency (pA2) of this compound at α1-Adrenoceptor Subtypes
| α1-Adrenoceptor Subtype | Tissue Preparation | Agonist Used | pA2 Value |
| α1A | Rat Vas Deferens | Noradrenaline | 6.41 |
| α1B | Guinea-Pig Spleen | Noradrenaline | 5.40 - 6.54 |
| α1D | Rat Aorta | Noradrenaline | 5.47 - 5.48 |
Data sourced from Eltze et al., 2001.
Table 2: Antagonist Potency (pA2) of this compound at α2-Adrenoceptors
| α2-Adrenoceptor Subtype | Tissue Preparation | Agonist Used | pA2 Value |
| Prejunctional α2 | Rabbit Vas Deferens | UK 14,304 | 5.44 |
Data sourced from Eltze et al., 2001.
The data clearly indicates that the affinity of this compound for the α1A and α1D subtypes, as well as for α2-adrenoceptors, is comparable to its affinity for the α1B subtype, thus confirming its non-selective profile.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the in vitro pharmacology of this compound.
Functional Antagonism at α1-Adrenoceptors (General Protocol)
This protocol outlines the general procedure for determining the antagonist potency of this compound in isolated tissues expressing specific α1-adrenoceptor subtypes.
a) Tissue Preparation and Mounting:
-
Specific tissues (e.g., rat vas deferens, guinea-pig spleen, rat aorta) are dissected from euthanized animals and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
The tissues are mounted in organ baths containing the physiological salt solution and connected to isometric force transducers to record contractile responses.
-
Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes) with regular washing.
b) Agonist Concentration-Response Curve (Control):
-
A cumulative concentration-response curve to a specific α1-adrenoceptor agonist (e.g., noradrenaline) is established to determine the baseline response.
c) Antagonist Incubation:
-
The tissues are washed and then incubated with a specific concentration of this compound for a predetermined time to allow for equilibrium to be reached.
d) Agonist Concentration-Response Curve (in the presence of Antagonist):
-
A second cumulative concentration-response curve to the same agonist is constructed in the presence of this compound.
e) Data Analysis (Schild Plot):
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.
-
This procedure is repeated with multiple concentrations of this compound.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The pA2 value is determined from the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.
Functional Antagonism at Prejunctional α2-Adrenoceptors (Rabbit Vas Deferens)
This protocol is specific for assessing the activity of this compound at presynaptic α2-adrenoceptors which modulate neurotransmitter release.
a) Tissue Preparation and Stimulation:
-
The epididymal portion of the rabbit vas deferens is mounted in an organ bath as described above.
-
The tissue is subjected to electrical field stimulation to elicit twitch contractions, which are dependent on the release of neurotransmitters.
b) Inhibition by α2-Agonist:
-
The α2-adrenoceptor agonist UK 14,304 is added to the bath to inhibit the electrically induced twitch contractions.
c) Antagonism by this compound:
-
In the presence of UK 14,304, increasing concentrations of this compound are added to assess its ability to reverse the agonist-induced inhibition of twitch contractions.
d) Data Analysis:
-
The concentration of this compound that produces a two-fold rightward shift in the concentration-response curve of UK 14,304 is used to calculate the pA2 value, similar to the Schild analysis for postsynaptic receptors.
Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by α1-adrenoceptors. This compound acts as an antagonist at these receptors, blocking the initiation of this cascade.
Caption: α1-Adrenoceptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
The following diagram outlines the logical workflow for determining the pA2 value of an antagonist using Schild analysis.
Caption: Workflow for determining the pA2 value of this compound via Schild analysis.
References
Limited Research Data Available for AH 11110A
An extensive review of publicly available scientific literature and clinical trial data reveals a significant scarcity of in-depth research on the compound AH 11110A. The available information is insufficient to construct a comprehensive technical guide or whitepaper as requested.
What is known is that this compound is classified as an α1B-adrenoceptor antagonist.[1][2] However, its utility in research is limited by its lack of specificity. Studies have indicated that this compound does not effectively differentiate between the various subtypes of the alpha(1)-adrenoceptor (A, B, and D).[1][2] Furthermore, it also fails to clearly distinguish between alpha(1) and alpha(2) adrenoceptors.[1][2]
No significant quantitative data, such as IC50 values, binding affinities, or pharmacokinetic profiles, were retrievable from the conducted search. Detailed experimental protocols specifically involving this compound are not documented in the accessible literature. Additionally, there is no information available to delineate any signaling pathways directly modulated by this compound, nor are there any registered clinical trials investigating this compound.
Due to the lack of foundational research data, the creation of structured data tables, detailed experimental methodologies, and signaling pathway diagrams as per the request's core requirements is not feasible at this time. Further primary research on this compound would be necessary to generate the specific and detailed technical content required.
References
AH 11110A: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of AH 11110A, a notable α1B-adrenoceptor antagonist. The information herein is curated to support research and development activities by providing key data, standardized experimental protocols, and visual representations of relevant biological and experimental pathways.
Core Properties of this compound
This compound is recognized in pharmacological research as an antagonist of the α1B-adrenoceptor. However, studies have indicated that it does not effectively differentiate between the subtypes of alpha(1)-adrenoceptors (A, B, and D), nor does it clearly distinguish between alpha(1) and alpha(2)-adrenoceptors. This lack of high selectivity is a critical consideration in experimental design and data interpretation.
Data Presentation: Solubility and Stability
The following table summarizes the known quantitative data regarding the solubility and stability of this compound. These data points are essential for the preparation of stock solutions, formulation development, and ensuring the integrity of the compound throughout experimental procedures.
| Parameter | Value | Conditions | Source |
| Water Solubility | ~2.5 mg/mL | 25°C | AbMole BioScience |
| Storage (Powder) | 3 years | -20°C | AbMole BioScience |
| 2 years | 4°C | AbMole BioScience | |
| Storage (In Solvent) | 6 months | -80°C | AbMole BioScience |
| 1 month | -20°C | AbMole BioScience |
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility and stability of this compound are not extensively published, this section provides robust, standard methodologies that are widely accepted in the pharmaceutical sciences. These protocols can be adapted for the specific needs of the research laboratory.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the universally recognized shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.
1. Materials:
- This compound powder
- Purified water (e.g., Milli-Q or equivalent)
- pH meter
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a phosphate (B84403) buffer solution at a physiologically relevant pH (e.g., 7.4) and degas.
- Add an excess amount of this compound powder to a known volume of the buffer in a sealed container. The excess solid should be clearly visible.
- Place the container in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the suspension for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and filter it using a 0.22 µm syringe filter to remove any undissolved particles.
- Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
- Analyze the diluted sample by HPLC to determine the concentration of this compound.
- Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Materials:
- This compound powder
- Hydrochloric acid (HCl) solution (e.g., 0.1 N)
- Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- Temperature and humidity-controlled stability chambers
- Photostability chamber
- HPLC system with a photodiode array (PDA) detector
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and keep at a controlled temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and maintain at a controlled temperature for a specific duration.
- Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
- Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) in a stability chamber.
- Photostability: Expose the solid powder and a solution of this compound to light conditions as specified in ICH Q1B guidelines.
- At appropriate time points, withdraw samples from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.
- Assess the peak purity of the parent drug using a PDA detector to ensure no co-eluting peaks are present.
- Quantify the amount of degradation and identify potential degradation products.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, provide visual representations of the signaling pathway associated with this compound's target and a typical experimental workflow for its characterization.
Methodological & Application
Application Notes and Protocols for AH 11110A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of AH 11110A, an α1B-adrenoceptor antagonist, in cell culture experiments. The information is intended to guide researchers in pharmacology, cell biology, and drug development in studying adrenergic signaling pathways.
Introduction
This compound is a subtype-selective ligand for the α1B-adrenoceptor.[1] While it shows some selectivity, it is important to note that it may not effectively distinguish between all α1-adrenoceptor subtypes (A, B, and D) or between α1 and α2-adrenoceptors in certain preparations.[2][3][4][5] Its chemical name is 4-Imino-1-(2-phenylphenoxy)-4-piperidinebutan-2-ol hydrochloride. This compound is utilized in research to investigate the role of α1B-adrenergic receptors in various physiological and pathological processes.
Technical Data
Below is a summary of the technical specifications for this compound hydrochloride.
| Property | Value |
| Molecular Weight | 374.91 g/mol |
| Molecular Formula | C₂₁H₂₆N₂O₂・HCl |
| CAS Number | 179388-65-9 |
| Purity | ≥98% (HPLC) |
| Storage | Store at room temperature |
Quantitative Data
The following table summarizes the binding affinity of this compound for different α1-adrenoceptor subtypes expressed in rat fibroblast cell membranes. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher value indicates a stronger binding affinity.
| Receptor Subtype (Species) | pKi Value |
| α1B (hamster) | 7.1 |
| α1A (bovine) | 5.59 |
| α1D (rat) | 5.68 |
Data sourced from Tocris Bioscience.[1]
Signaling Pathway
This compound acts as an antagonist at the α1B-adrenoceptor, thereby inhibiting the downstream signaling cascade typically initiated by the binding of an agonist, such as norepinephrine. The following diagram illustrates the canonical α1-adrenergic signaling pathway and the point of inhibition by this compound.
Caption: α1-Adrenergic Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound in cell culture. Specific parameters such as cell type, seeding density, and agonist concentration should be optimized for your experimental system.
Preparation of this compound Stock Solution
-
Reconstitution: this compound hydrochloride is soluble in water. To prepare a stock solution, dissolve the compound in sterile distilled water or a suitable buffer (e.g., PBS) to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. For short-term use, the stock solution can be stored at 4°C for up to one week.
Experimental Workflow for Antagonism Assay
The following diagram outlines a typical workflow for assessing the antagonistic effect of this compound on agonist-induced cellular responses.
Caption: General Experimental Workflow for this compound Antagonism Assay.
Detailed Protocol: Inhibition of Agonist-Induced Calcium Mobilization
This protocol describes how to measure the inhibitory effect of this compound on an agonist-induced increase in intracellular calcium.
Materials:
-
Cells expressing α1B-adrenoceptors (e.g., CHO-K1 or HEK293 cells stably transfected with the receptor)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound hydrochloride
-
α1-adrenoceptor agonist (e.g., Phenylephrine, Norepinephrine)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in a complete culture medium.
-
Seed cells into a 96-well black, clear-bottom microplate at an optimized density (e.g., 50,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (HBSS alone).
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Measurement:
-
Prepare the α1-adrenoceptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀), as determined from a prior dose-response experiment.
-
Place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the agonist to all wells simultaneously using an automated injector or a multichannel pipette.
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response in the presence of this compound to the response of the agonist alone (100%) and the vehicle control (0%).
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Disclaimer
This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell types. Always follow standard laboratory safety procedures when handling chemical reagents.
References
Application Notes and Protocols for AH 11110A in Preclinical Research
For researchers, scientists, and drug development professionals.
These application notes provide a summary of the available data for AH 11110A, an α1B-adrenoceptor antagonist. Due to a lack of demonstrable subtype selectivity in functional studies, in vivo dosage information for systemic administration in animal models is not available in the peer-reviewed literature. The following sections detail the reported in vitro and ex vivo functional data and provide a representative experimental protocol for assessing the activity of this compound in isolated tissues.
Mechanism of Action
This compound was initially identified as a selective antagonist for the α1B-adrenoceptor subtype based on radioligand binding studies. However, subsequent functional studies in isolated animal tissues have shown that it does not effectively discriminate between α1A, α1B, and α1D-adrenoceptor subtypes. Furthermore, this compound also exhibits affinity for α2-adrenoceptors, complicating its use as a selective tool for studying α1-adrenoceptor pharmacology. The antagonism displayed by this compound is often not competitive, and it can elicit other pharmacological effects, such as vasodilation and potentiation of smooth muscle contractility, independent of α1-adrenoceptor blockade.
α1-Adrenergic Receptor Signaling Pathway
The diagram below illustrates the general signaling pathway of α1-adrenergic receptors, which are Gq-protein coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), both contributing to the physiological response, such as smooth muscle contraction.
Quantitative Data: Functional Affinities (pA2) of this compound in Various Tissues
The following table summarizes the functional antagonist potencies (pA2 values) of this compound against α1-adrenoceptor agonists in different isolated animal tissues. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Tissue Preparation | Animal Model | Predominant α1-Subtype | pA2 Value |
| Vas Deferens | Rat | α1A | 6.41 |
| Spleen | Guinea-pig | α1B | 6.54 |
| Spleen | Mouse | α1B | 5.40 |
| Aorta | Rabbit | α1B | Not competitive |
| Aorta | Rat | α1D | 5.47 |
| Pulmonary Artery | Rat | α1D | 5.48 |
| Vas Deferens (prejunctional) | Rabbit | α2 | 5.44 |
Note: In several tissue preparations, the antagonism by this compound was found to be non-competitive, meaning a simple pA2 value could not be accurately determined. This further highlights its complex pharmacological profile.
Experimental Protocols
Given the available data, a representative protocol for evaluating the functional antagonism of this compound would involve an ex vivo organ bath setup.
Ex Vivo Protocol: Assessment of α1-Adrenoceptor Antagonism in Isolated Rat Aorta
Objective: To determine the functional antagonist potency (pA2) of this compound against phenylephrine-induced contractions in isolated rat aortic rings.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (B352888) hydrochloride (α1-adrenergic agonist)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Data acquisition system
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the rat.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and fatty tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Gently rub the intimal surface of some rings to denude the endothelium for control experiments, if desired.
-
-
Organ Bath Mounting:
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution.
-
Maintain the bath temperature at 37°C and continuously bubble with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to check for viability.
-
Wash the tissues and allow them to return to baseline.
-
-
Antagonist Incubation:
-
Add this compound at a specific concentration (e.g., 1 µM) to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes). A vehicle control should be run in parallel.
-
-
Cumulative Concentration-Response Curve to Phenylephrine:
-
Generate a cumulative concentration-response curve for phenylephrine by adding increasing concentrations (e.g., 1 nM to 100 µM) to the organ bath.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the maximum contraction for each concentration.
-
-
Data Analysis:
-
Plot the concentration-response curves for phenylephrine in the absence and presence of different concentrations of this compound.
-
If the antagonism is competitive, there will be a parallel rightward shift of the concentration-response curve.
-
Calculate the pA2 value using a Schild plot analysis.
-
Experimental Workflow Diagram
Conclusion and Recommendations
The available scientific literature does not support the use of this compound as a selective α1B-adrenoceptor antagonist in in vivo animal studies. Its lack of subtype selectivity, affinity for α2-adrenoceptors, and complex, non-competitive antagonism in functional assays make it unsuitable for dissecting the specific roles of α1-adrenoceptor subtypes in integrated physiological systems. Researchers intending to study α1B-adrenoceptors in vivo should seek more selective and well-characterized pharmacological tools. For researchers specifically interested in the profile of this compound, ex vivo organ bath studies, as protocolled above, are the most appropriate method for its characterization.
Application Notes and Protocols for AH 11110A in Cardiovascular Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 11110A is a pharmacological tool that has been investigated for its interaction with adrenoceptors, which play a critical role in cardiovascular regulation. Adrenergic receptors, particularly the α1-adrenoceptor subtypes (α1A, α1B, and α1D), are G-protein coupled receptors that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine.[1][2] In the cardiovascular system, these receptors are involved in processes such as vasoconstriction, cardiac contractility, and the hypertrophic growth of cardiac muscle cells.[1][2] This document provides a summary of the known characteristics of this compound, its mechanism of action, and general protocols for studying its effects on cardiovascular-related cellular processes.
Mechanism of Action
This compound is characterized as an α1B-adrenoceptor antagonist.[3] However, a key consideration for researchers is its limited selectivity. Functional studies have demonstrated that this compound does not effectively distinguish between the α1A, α1B, and α1D adrenoceptor subtypes.[4][5] Furthermore, it has been shown to interact with α2-adrenoceptors, indicating a broader spectrum of activity than initially presumed.[5] This lack of specificity is a critical factor to consider when designing experiments and interpreting data, as the observed effects may be a composite of actions at multiple receptor subtypes.
The α1B-adrenoceptor, the putative primary target of this compound, typically signals through the Gq/11 family of G-proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades are central to the physiological responses mediated by α1B-adrenoceptors in cardiovascular tissues.
Data Presentation
The following table summarizes the functional affinity of this compound for various α-adrenoceptor subtypes, as determined in functional assays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.
| Receptor Subtype | Tissue/Preparation | Agonist Used | pA2 Value of this compound | Reference |
| α1A-adrenoceptor | Rat Vas Deferens | Not Specified | 6.41 | [5] |
| α1B-adrenoceptor | Guinea-Pig Spleen | Not Specified | 5.40 - 6.54 | [5] |
| α1D-adrenoceptor | Rat Aorta | Not Specified | 5.47 - 5.48 | [5] |
| α2-adrenoceptor | Rabbit Vas Deferens (prejunctional) | Not Specified | 5.44 | [5] |
Note: The range of pA2 values for the α1B-adrenoceptor and the relatively low pA2 values across all tested subtypes highlight the compound's lack of significant selectivity.
Mandatory Visualizations
Experimental Protocols
The following are general protocols that can be adapted to study the effects of this compound on cardiovascular cell functions. Given the non-selective nature of this compound, it is crucial to include appropriate controls and potentially use more selective antagonists for comparison.
Protocol 1: In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay (Transwell/Boyden Chamber Assay)
This protocol is designed to assess the effect of this compound on the migration of vascular smooth muscle cells, a key process in vascular remodeling.
Materials and Reagents:
-
Vascular Smooth Muscle Cells (VSMCs)
-
VSMC growth medium (e.g., DMEM with 10% FBS)
-
Serum-free VSMC medium
-
This compound
-
α1-adrenergic agonist (e.g., Phenylephrine)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Culture: Culture VSMCs in growth medium until they reach 70-80% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate for 24 hours. This synchronizes the cells and reduces basal migration.
-
Cell Preparation: Detach the cells using trypsin-EDTA, neutralize, and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add serum-free medium containing the α1-agonist (chemoattractant).
-
In the upper chamber (Transwell insert), add the VSMC suspension.
-
To the upper chamber, add different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Fixation and Staining:
-
Carefully remove the Transwell inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with the fixing solution for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained, migrated cells under a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Alternatively, the dye can be eluted (e.g., with 10% acetic acid) and the absorbance measured with a plate reader.
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
Protocol 2: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (EdU Incorporation Assay)
This protocol measures the effect of this compound on VSMC proliferation by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.
Materials and Reagents:
-
Vascular Smooth Muscle Cells (VSMCs)
-
VSMC growth medium
-
Serum-free VSMC medium
-
This compound
-
α1-adrenergic agonist (e.g., Phenylephrine)
-
96-well plates
-
EdU labeling solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24-48 hours to induce quiescence.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add the α1-agonist to stimulate proliferation.
-
-
EdU Labeling: Add EdU labeling solution to each well and incubate for a period that allows for DNA synthesis (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Remove the medium and fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Add permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
-
EdU Detection:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells.
-
-
Nuclear Staining: Stain the nuclei with DAPI for 15 minutes.
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of EdU-positive cells (proliferating cells) and the total number of cells (DAPI-stained nuclei).
-
Calculate the percentage of proliferating cells for each treatment condition.
-
-
Data Analysis: Compare the proliferation rates in the this compound-treated groups to the vehicle control group.
Conclusion
This compound is an α1B-adrenoceptor antagonist that can be used to probe the role of α-adrenoceptors in cardiovascular function. However, its utility is significantly impacted by its lack of selectivity for α1-adrenoceptor subtypes and its cross-reactivity with α2-adrenoceptors. Researchers using this compound should be aware of these limitations and design their experiments accordingly, incorporating appropriate controls to aid in the interpretation of the results. The protocols provided here offer a general framework for investigating the effects of this compound on key cellular processes relevant to cardiovascular health and disease.
References
Application Notes for AH 11110A in GPCR Studies
Compound: AH 11110A Target(s): α-Adrenergic Receptors Synonyms: 1-(2-biphenylyloxy)-4-imino-4-(1-piperidinyl)-2-butanol
Introduction
This compound is a pharmacological tool compound that has been investigated for its activity at G protein-coupled receptors (GPCRs), specifically the α-adrenergic receptors. Initially identified as an antagonist with some selectivity for the α1B-adrenoceptor subtype in radioligand binding studies, subsequent functional assays have revealed a more complex pharmacological profile. These notes provide researchers with a comprehensive overview of this compound's characteristics, its applications, and important considerations for its use in experimental settings.
Mechanism of Action
This compound acts as an antagonist at α-adrenergic receptors. While radioligand binding assays suggested a degree of selectivity for the α1B-adrenoceptor, functional studies in various isolated tissues have demonstrated that this compound does not effectively differentiate between α1-adrenoceptor subtypes (α1A, α1B, and α1D).[1] Furthermore, it also exhibits activity at α2-adrenoceptors, limiting its utility as a selective α1-antagonist.[1] The antagonism by this compound is not always competitive, and its effects can vary depending on the tissue and experimental conditions.[1]
Applications in GPCR Research
Given its lack of selectivity in functional assays, this compound should not be used for the definitive characterization of α1-adrenoceptor subtypes in functional studies.[1] However, it may serve specific purposes in GPCR research:
-
Negative Control: Due to its well-documented lack of selectivity in functional assays, this compound can be used as a negative control when comparing the effects of novel, more selective α1-adrenoceptor antagonists.
-
Probing α-Adrenergic Receptor Function (with caution): In well-defined systems where the expression of adrenoceptor subtypes is known, this compound could be used to investigate the general effects of α-adrenergic blockade. However, results should be interpreted with caution and confirmed with more selective antagonists.
-
Structure-Activity Relationship (SAR) Studies: As a reference compound, this compound can be valuable in SAR studies for the development of more potent and selective α-adrenoceptor ligands.
Limitations and Considerations
-
Lack of Selectivity: The primary limitation of this compound is its inability to functionally discriminate between α1-adrenoceptor subtypes and its activity at α2-adrenoceptors.[1]
-
Non-Competitive Antagonism: In several tissues, the antagonism displayed by this compound is not simply competitive, which can complicate the interpretation of results from functional assays like Schild analysis.[1]
-
Discrepancy between Binding and Functional Data: Researchers must be aware of the significant discrepancy between the pKi values obtained from radioligand binding studies and the pA2 values from functional assays.[1] This highlights the importance of validating binding data with functional experiments.
Data Summary
The following tables summarize the reported pharmacological data for this compound.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | pKi |
| α1B-adrenoceptor | [3H]-Prazosin | Native α1B and cloned α1b | 7.10 - 7.73[1] |
Table 2: Functional Antagonist Potency of this compound (pA2 values)
| Receptor Subtype | Tissue Preparation | pA2 |
| α1A-adrenoceptor | Rat Vas Deferens | 6.41[1] |
| α1B-adrenoceptor | Guinea-pig Spleen | 5.40 - 6.54[1] |
| α1B-adrenoceptor | Mouse Spleen | 5.40 - 6.54[1] |
| α1B-adrenoceptor | Rabbit Aorta | 5.40 - 6.54[1] |
| α1D-adrenoceptor | Rat Aorta | 5.47 - 5.48[1] |
| α1D-adrenoceptor | Rat Pulmonary Artery | 5.47 - 5.48[1] |
| α2-adrenoceptor | Rabbit Vas Deferens | 5.44[1] |
Experimental Protocols
1. Radioligand Binding Assay for α1B-Adrenoceptor Affinity
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the α1B-adrenoceptor using a competition binding assay with [3H]-Prazosin.
Materials:
-
Cell membranes expressing the human α1B-adrenoceptor.
-
[3H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
This compound.
-
Phentolamine (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the α1B-adrenoceptor expressing cell membranes on ice. Homogenize the membranes in ice-cold binding buffer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of [3H]-Prazosin (at a final concentration near its Kd, e.g., 0.2-0.5 nM), 50 µL of binding buffer, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [3H]-Prazosin, 50 µL of Phentolamine (final concentration 10 µM), and 150 µL of membrane suspension.
-
Competition Binding: 50 µL of [3H]-Prazosin, 50 µL of this compound (at various concentrations, e.g., 10^-10 to 10^-5 M), and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Prazosin and Kd is its dissociation constant for the α1B-adrenoceptor.
-
2. Functional Antagonism Assay in Isolated Rat Vas Deferens (α1A-Adrenoceptor)
This protocol describes a method to determine the antagonist potency (pA2) of this compound at α1A-adrenoceptors in isolated rat vas deferens.
Materials:
-
Male Wistar rats (200-250 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Noradrenaline (agonist).
-
This compound (antagonist).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect the vasa deferentia. Clean the tissues of adhering fat and connective tissue and mount them in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2. Apply a resting tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Cumulative Concentration-Response Curve to Noradrenaline (Control): Add noradrenaline cumulatively to the organ bath (e.g., from 10^-8 M to 10^-4 M) and record the contractile responses until a maximum response is achieved. Wash the tissue repeatedly until the baseline tension is restored.
-
Incubation with this compound: After a washout period of at least 30 minutes, incubate the tissue with a single concentration of this compound for 30-60 minutes.
-
Cumulative Concentration-Response Curve to Noradrenaline (in the presence of Antagonist): In the continued presence of this compound, repeat the cumulative concentration-response curve to noradrenaline.
-
Repeat with Different Antagonist Concentrations: Use different vas deferens preparations for different concentrations of this compound.
-
Data Analysis (Schild Analysis):
-
For each concentration of this compound, calculate the dose-ratio (DR). The dose-ratio is the ratio of the EC50 of noradrenaline in the presence of the antagonist to the EC50 of noradrenaline in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
-
3. Functional Antagonism Assay in Isolated Guinea-Pig Spleen (α1B-Adrenoceptor)
This protocol outlines a method to determine the pA2 value of this compound at α1B-adrenoceptors using guinea-pig spleen strips.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g).
-
Krebs-Henseleit solution.
-
Noradrenaline.
-
This compound.
-
Organ bath system.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and remove the spleen. Prepare strips of the splenic capsule (approximately 2 mm wide and 10 mm long). Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2. Apply a resting tension of 1 g and allow for a 60-minute equilibration period with regular washes.
-
Concentration-Response Curves and Schild Analysis: Follow the same procedure as described for the rat vas deferens (Protocol 2) to obtain cumulative concentration-response curves for noradrenaline in the absence and presence of different concentrations of this compound. Perform a Schild analysis to determine the pA2 value.
4. Functional Antagonism Assay in Isolated Rabbit Aorta (α1B/α1D-Adrenoceptors)
This protocol details a method to assess the antagonist activity of this compound in rabbit aortic rings, a preparation containing a mixed population of α1B and α1D-adrenoceptors.
Materials:
-
Male New Zealand white rabbits (2-2.5 kg).
-
Krebs-Henseleit solution.
-
Phenylephrine (B352888) (agonist).
-
This compound.
-
Organ bath system.
Procedure:
-
Tissue Preparation: Euthanize a rabbit and dissect the thoracic aorta. Carefully remove adhering connective tissue and cut the aorta into rings of 3-4 mm in width. The endothelium can be removed by gently rubbing the intimal surface with a wooden stick. Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2. Apply a resting tension of 2 g and allow for a 90-minute equilibration period.
-
Concentration-Response Curves and Schild Analysis: Follow the general procedure outlined in Protocol 2, using phenylephrine as the agonist, to construct cumulative concentration-response curves in the absence and presence of various concentrations of this compound. Calculate the pA2 value using Schild analysis.
Visualizations
Caption: Signaling pathway of α1-adrenoceptor and site of action for this compound.
Caption: Workflow for determining the pA2 value of this compound using Schild analysis.
References
Application Notes and Protocols for Preparing AH 11110A Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of stock solutions of AH 11110A, an α1B-adrenoceptor antagonist. Accurate preparation of stock solutions is crucial for the validity and reproducibility of experimental results. This document outlines the chemical properties of the related compound AH 11110 (hydrochloride salt), recommended solvents, and detailed protocols for preparing stock solutions for in vitro and other research applications.
Compound Data Summary
Quantitative data for AH 11110, the hydrochloride salt of this compound, has been compiled from publicly available sources. It is recommended to always consult the Certificate of Analysis (CofA) provided by the supplier for batch-specific information.
| Parameter | Value | Source |
| Compound Name | AH 11110 (this compound Hydrochloride) | PubChem |
| Molecular Formula | C₂₁H₂₇ClN₂O₂ | PubChem[1] |
| Molecular Weight | 374.9 g/mol | PubChem[1], AbMole BioScience[2] |
| Appearance | White powder (typical for similar compounds) | General knowledge |
| Purity | >98% (typical) | AbMole BioScience[2] |
| Aqueous Solubility | ~2.5 mg/mL | AbMole BioScience[2] |
| Recommended Storage (Powder) | -20°C for 3 years; 4°C for 2 years | AbMole BioScience[2] |
| Recommended Storage (Inert Solvent) | -80°C for 6 months; -20°C for 1 month | AbMole BioScience[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of AH 11110 in Dimethyl Sulfoxide (DMSO). This high-concentration stock is suitable for long-term storage and subsequent dilution for various experimental needs.
Materials and Equipment:
-
AH 11110 powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparations: Don appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Ensure the workspace, such as a chemical fume hood or a designated clean area, is clean.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, calculate the mass of AH 11110 required using the following formula:
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 374.9 g/mol = 3.749 mg
-
Weighing the Compound: Carefully weigh out the calculated mass of AH 11110 powder using an analytical balance. For accuracy, it is recommended to weigh a slightly larger amount (e.g., 5 or 10 mg) and adjust the solvent volume accordingly.
-
Dissolution:
-
Transfer the weighed AH 11110 powder into a sterile amber vial or a clear vial wrapped in foil to protect it from light.
-
Add the calculated volume of high-purity DMSO to the vial.
-
Securely cap the vial and vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief warming in a 37°C water bath or sonication can aid dissolution if necessary, but ensure to check the compound's stability information first.
-
Visually inspect the solution to confirm that no particulates are present.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended for long-term storage.
-
Protocol 2: Preparation of Aqueous Working Solutions
For many biological experiments, especially cell-based assays, it is necessary to dilute the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials and Equipment:
-
10 mM AH 11110 DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM AH 11110 DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired concentration. Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause the compound to precipitate.
-
First, make an intermediate dilution of the 10 mM stock in DMSO if very low final concentrations are required.
-
Then, dilute the DMSO stock (or intermediate DMSO dilution) into the aqueous buffer or cell culture medium. It is crucial to add the DMSO solution to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as used in the experimental samples. This is essential to differentiate the effects of the compound from any effects of the solvent.
-
Final Concentration of DMSO: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic or off-target effects.
-
Use Immediately: Aqueous solutions of many organic compounds are less stable than their DMSO counterparts. It is recommended to prepare fresh aqueous working solutions for each experiment and use them immediately. Do not store aqueous solutions for extended periods.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
This compound is an antagonist of the α1B-adrenergic receptor. The diagram below illustrates the canonical signaling pathway initiated by the activation of this G protein-coupled receptor, which this compound inhibits.
Caption: α1B-Adrenergic receptor signaling pathway inhibited by this compound.
References
Application Notes and Protocols for AH 11110A in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 11110A is a pharmacological tool primarily characterized as an antagonist of the α1B-adrenergic receptor (α1B-adrenoceptor). However, experimental evidence suggests a complex pharmacological profile with a notable lack of selectivity across different adrenoceptor subtypes. These application notes provide a comprehensive overview of the use of this compound in radioligand binding assays, including its binding profile, relevant signaling pathways, and detailed experimental protocols. While originally investigated for its potential α1B-adrenoceptor selectivity, functional assays have revealed that this compound also interacts with α1A, α1D, and α2-adrenoceptor subtypes, making careful experimental design and interpretation crucial.
Data Presentation: Binding and Functional Affinity of this compound
The following tables summarize the reported binding and functional affinities of this compound for various adrenergic receptor subtypes. It is important to note the distinction between the data obtained from radioligand binding assays (pKi) and functional antagonism studies (pA2), as discrepancies can provide insights into the compound's mechanism of action.
Table 1: Radioligand Binding Affinity of this compound for the α1B-Adrenoceptor
| Receptor Subtype | Radioligand | Tissue/Cell Line | pKi | Reference |
| α1B-Adrenoceptor | Not Specified | Native and Cloned Receptors | 7.10 - 7.73 | [1] |
Table 2: Functional Antagonist Affinities (pA2) of this compound at Adrenoceptor Subtypes
| Receptor Subtype | Agonist | Tissue | pA2 | Reference |
| α1A-Adrenoceptor | Noradrenaline | Rat Vas Deferens | 6.41 | [1] |
| α1B-Adrenoceptor | Phenylephrine | Guinea-pig Spleen | 5.40 - 6.54 | [1] |
| α1D-Adrenoceptor | Noradrenaline | Rat Aorta | 5.47 - 5.48 | [1] |
| α2-Adrenoceptor | UK 14,304 | Rabbit Vas Deferens | 5.44 | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways
This compound, as an antagonist of α-adrenergic receptors, modulates downstream signaling cascades initiated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine. The α1-adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.
α1-Adrenoceptor Signaling Pathway
Activation of α1-adrenoceptors initiates a signaling cascade that leads to various physiological responses, primarily smooth muscle contraction. The key steps are:
-
Ligand Binding: Norepinephrine or another agonist binds to the α1-adrenoceptor.
-
G-Protein Activation: The receptor activates the Gq/11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
PKC Activation: DAG and increased intracellular Ca2+ activate protein kinase C (PKC).
-
Cellular Response: Increased intracellular Ca2+ and activated PKC lead to downstream effects such as smooth muscle contraction via calmodulin and myosin light chain kinase activation.
Experimental Protocols
The following protocols are generalized for performing a competitive radioligand binding assay to determine the affinity (Ki) of this compound for α-adrenoceptor subtypes.
Materials and Reagents
-
Cell Membranes: Membranes from cells expressing the α-adrenoceptor subtype of interest (e.g., CHO or HEK293 cells transfected with the human α1A, α1B, or α1D adrenoceptor).
-
Radioligand: A suitable high-affinity radioligand, such as [3H]-Prazosin, for α1-adrenoceptors.
-
This compound: Unlabeled test compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor with high affinity (e.g., 10 µM Phentolamine or unlabeled Prazosin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
96-well plates, filter plates, and a cell harvester.
-
Scintillation counter.
Experimental Workflow: Competitive Radioligand Binding Assay
The workflow for a competitive radioligand binding assay involves incubating the receptor source with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor (this compound).
Detailed Protocol
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
Thaw the membrane preparation on ice. Dilute to the desired concentration in ice-cold assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration that is typically at or below its Kd for the receptor.
-
-
Incubation:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled ligand (e.g., 10 µM Phentolamine).
-
Competition: Membranes + Radioligand + Serial dilutions of this compound.
-
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding and competition wells.
-
Plot the specific binding as a percentage of the maximal specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This compound serves as a useful, albeit non-selective, tool for studying α-adrenergic receptors. When using this compound in radioligand binding assays, it is imperative to consider its affinity for multiple adrenoceptor subtypes. The provided protocols offer a framework for determining the binding affinity of this compound, and the data presented highlight the importance of cross-receptor profiling to fully characterize its pharmacological activity. For researchers in drug development, the discrepancy between binding affinities and functional potencies for this compound underscores the necessity of employing a multifaceted approach, combining binding assays with functional studies to elucidate the complete pharmacological profile of a compound.
References
Application Notes and Protocols for Functional Assays Using AH 11110A
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 11110A is characterized as an α1B-adrenoceptor antagonist. However, extensive functional studies have revealed a critical lack of selectivity for this compound. Experimental evidence indicates that this compound does not effectively differentiate between the α1-adrenoceptor subtypes (α1A, α1B, and α1D) and also exhibits activity at α2-adrenoceptors.[1] This lack of specificity makes this compound unsuitable for characterizing α-adrenoceptor subtypes in functional studies.[1]
These application notes provide an overview of the functional characterization of this compound and detailed protocols for key assays used to determine its pharmacological profile.
Data Presentation
The following table summarizes the functional antagonist potencies (pA2 values) of this compound at various adrenoceptor subtypes as determined in functional organ bath experiments. The data is derived from the key study by Eltze et al. (2001), which systematically evaluated the compound's activity.[1]
| Receptor Subtype | Tissue/Preparation | Agonist | pA2 Value | Antagonism Characteristics |
| α1A-adrenoceptor | Rat Vas Deferens | Noradrenaline | 6.41 | Not simply competitive |
| α1B-adrenoceptor | Guinea-pig Spleen | Noradrenaline | 5.40 - 6.54 | Not simply competitive |
| α1D-adrenoceptor | Rat Aorta | Noradrenaline | 5.47 - 5.48 | Not simply competitive |
| α2-adrenoceptor | Rabbit Vas Deferens (prejunctional) | Noradrenaline | 5.44 | Competitive |
Note: A higher pA2 value indicates a greater antagonist potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.[2][3] The non-competitive nature of the antagonism at α1-subtypes suggests a complex interaction with the receptor.
Signaling Pathway
Activation of α1B-adrenoceptors, G-protein coupled receptors, initiates a well-defined signaling cascade. The binding of an agonist, such as norepinephrine (B1679862), leads to the activation of the Gq/11 family of G-proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction.
Caption: α1B-Adrenoceptor Gq Signaling Pathway.
Experimental Protocols
The following are detailed protocols for functional assays relevant to the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the adrenoceptor subtype of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane suspension (typically 20-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenoceptors).
-
Increasing concentrations of this compound or a reference competitor.
-
For determination of non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine).
-
For total binding, add assay buffer instead of a competitor.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by an agonist acting on a Gq-coupled receptor.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the α1-adrenoceptor subtype of interest (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay Procedure:
-
After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of an agonist (e.g., norepinephrine, typically at its EC80 concentration) to stimulate an increase in intracellular calcium.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Vascular Smooth Muscle Contraction Assay
This ex vivo assay directly measures the functional antagonism of a compound on the contraction of isolated vascular smooth muscle tissue, a primary physiological response mediated by α1-adrenoceptors.
Experimental Workflow:
Caption: Vascular Smooth Muscle Contraction Assay Workflow.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Carefully remove adherent connective tissue and cut the aorta into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Suspend the aortic rings between two L-shaped hooks in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one hook to a stationary support and the other to an isometric force transducer.
-
Apply an optimal resting tension to the tissue rings (e.g., 1.5-2.0 g) and allow them to equilibrate for at least 60 minutes, with periodic washing.
-
-
Experimental Procedure:
-
Obtain a control concentration-response curve (CRC) to an α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) by cumulative addition to the organ bath.
-
After washing the tissue and allowing it to return to baseline, incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
In the presence of this compound, obtain a second agonist CRC.
-
Repeat this process with increasing concentrations of this compound.
-
-
Data Analysis (Schild Analysis):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value.
-
A slope significantly different from 1, as observed for this compound at α1-adrenoceptors, indicates non-competitive antagonism.[1]
-
Conclusion
The functional assays described provide a comprehensive framework for evaluating the pharmacological properties of compounds like this compound. The available data clearly demonstrate that while this compound possesses antagonist activity at α1-adrenoceptors, its lack of subtype selectivity and its interaction with α2-adrenoceptors are significant limitations for its use as a selective pharmacological tool.[1] Researchers should exercise caution when interpreting data obtained using this compound and consider more selective antagonists for studies aimed at dissecting the specific roles of α-adrenoceptor subtypes.
References
Application Notes and Protocols for AH 11110A in Blocking α1B-Adrenoceptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH 11110A is a compound identified as an antagonist of the α1B-adrenergic receptor (α1B-adrenoceptor), a member of the G protein-coupled receptor (GPCR) superfamily. These receptors are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, and play a crucial role in the sympathetic nervous system. The three subtypes of α1-adrenoceptors, α1A, α1B, and α1D, are all coupled to the Gq/11 family of G proteins.[1][2] Their activation initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating various physiological responses.[2]
While this compound has been cited as a selective antagonist for the α1B-adrenoceptor, its selectivity profile is a subject of debate within the scientific community. Some studies suggest a degree of selectivity for the α1B subtype over α1A and α1D, whereas other functional studies question its ability to effectively discriminate between the α1 subtypes and even between α1 and α2-adrenoceptors. Therefore, researchers utilizing this compound should exercise caution and are encouraged to perform their own comprehensive selectivity profiling in the context of their specific experimental system.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro assays to characterize its antagonist activity at the α1B-adrenoceptor.
Data Presentation
The following tables summarize the reported binding affinities and functional potencies of this compound for various adrenoceptor subtypes. It is important to note the variability in these values across different studies and experimental conditions.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) | pKi | Preparation | Reference |
| α1B-Adrenoceptor | This compound | 79.4 | 7.10 | Cloned | [3] |
Table 2: Functional Potency of this compound
| Receptor Subtype | Assay | pA2 | Tissue/System | Reference |
| α1A-Adrenoceptor | Functional | 6.41 | Rat Vas Deferens | [3] |
| α1B-Adrenoceptor | Functional | 5.40 - 6.54 | Rat Perfused Kidney | [3] |
| α1D-Adrenoceptor | Functional | 5.47 - 5.48 | Rat Perfused Kidney | [3] |
| α2-Adrenoceptor | Functional | 5.44 | Rabbit Vas Deferens | [3] |
Note on Data Interpretation:
-
Ki (Inhibition Constant): Represents the concentration of the antagonist that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency in a functional assay.
-
The conflicting pA2 values and the relatively low selectivity ratios reported in some studies highlight the controversy surrounding the subtype selectivity of this compound.
Signaling Pathways and Experimental Workflows
α1B-Adrenoceptor Signaling Pathway
Activation of the α1B-adrenoceptor by an agonist like norepinephrine initiates a well-characterized signaling cascade. This compound acts by competitively binding to the receptor, thereby blocking this downstream signaling.
Caption: α1B-Adrenoceptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for characterizing the antagonist properties of this compound at the α1B-adrenoceptor.
Caption: Workflow for characterizing this compound as an α1B-adrenoceptor antagonist.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the antagonist activity of this compound. Researchers should optimize these protocols for their specific cell lines and equipment.
Protocol 1: Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay using [³H]-prazosin, a non-selective α1-adrenoceptor antagonist, to determine the binding affinity (Ki) of this compound for the α1B-adrenoceptor.
Materials:
-
Cells or tissues expressing the α1B-adrenoceptor (e.g., CHO or COS-7 cells stably expressing the human α1B-adrenoceptor).[4]
-
[³H]-prazosin (radiolabeled ligand).[5]
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the α1B-adrenoceptor.
-
Homogenize the cells in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [³H]-prazosin (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Membranes, [³H]-prazosin, and a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) to saturate all specific binding sites.
-
Competition: Membranes, [³H]-prazosin, and increasing concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [³H]-prazosin against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-prazosin used and Kd is its dissociation constant for the α1B-adrenoceptor.[4]
-
Protocol 2: Calcium Mobilization Assay for Functional Antagonism
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by an α1-adrenoceptor agonist, providing a functional measure of its antagonism.
Materials:
-
Cells stably expressing the human α1B-adrenoceptor (e.g., CHO or HEK-293 cells).[4]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).[4]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).
-
This compound.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating:
-
Seed the α1B-adrenoceptor expressing cells into the black, clear-bottom plates at a suitable density to form a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add assay buffer containing various concentrations of this compound to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., excitation at ~490 nm and emission at ~520 nm).
-
Record a stable baseline fluorescence for a few seconds.
-
Use the automated injector to add a fixed concentration of the agonist (typically the EC₈₀ concentration) to the wells.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of the maximal agonist response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound.
-
To determine the pA₂ value, perform Schild analysis.[7] This involves generating agonist dose-response curves in the presence of several fixed concentrations of this compound. A Schild plot is then constructed by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value. A slope of 1 is indicative of competitive antagonism.[7]
-
Conclusion
This compound is a valuable research tool for investigating the role of α1B-adrenoceptor signaling. However, due to the conflicting reports on its selectivity, it is imperative that researchers carefully validate its pharmacological profile in their chosen experimental system. The protocols provided herein offer a framework for the in vitro characterization of this compound's antagonist properties. By employing these methods, researchers can obtain reliable data on its binding affinity and functional potency, contributing to a clearer understanding of its utility in blocking α1B-adrenoceptor signaling.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Application Notes and Protocols for EP4 Receptor Agonist/Antagonist Experiments
A Note on "AH 11110A": Initial searches for "this compound" yielded limited and conflicting information, with some sources identifying it as an α1B-adrenoceptor antagonist.[1][2] However, to provide comprehensive and actionable experimental guidelines as requested, this document will focus on the Prostaglandin (B15479496) E2 Receptor 4 (EP4), a well-characterized target involved in diverse physiological and pathophysiological processes.[3] The detailed protocols and cell line recommendations provided herein are applicable to the study of EP4 receptor modulators.
Introduction to the EP4 Receptor
The Prostaglandin E2 Receptor 4 (EP4) is a G protein-coupled receptor (GPCR) that is one of the four subtypes of receptors for prostaglandin E2 (PGE2).[3] PGE2 is a key lipid mediator involved in inflammation, pain, cancer, and immune responses.[4][5] The EP4 receptor is widely distributed throughout the body and plays crucial roles in various cellular processes, making it an attractive therapeutic target for a range of diseases.[3][6]
EP4 Receptor Signaling Pathways
The EP4 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.
However, the EP4 receptor can also engage in alternative signaling pathways, including:
-
Gαi coupling: In some cellular contexts, the EP4 receptor can couple to the inhibitory Gαi protein, leading to a decrease in cAMP production.[4][5]
-
PI3K/Akt Pathway: EP4 receptor activation can also stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is crucial for cell survival and proliferation.[3]
-
β-arrestin Pathway: Like many GPCRs, the EP4 receptor can signal through β-arrestin, leading to the activation of downstream pathways such as the ERK/MAPK cascade.[3]
The specific signaling pathway activated by the EP4 receptor can be cell-type dependent and can be influenced by the specific ligand bound to the receptor.
Figure 1: Simplified diagram of the major signaling pathways activated by the EP4 receptor.
Recommended Cell Lines for EP4 Receptor Experiments
The choice of cell line is critical for the successful study of EP4 receptor function. The following table summarizes recommended cell lines based on their expression of the EP4 receptor and their use in published research.
| Cell Line | Cell Type | Key Characteristics | Recommended Applications |
| HEK293 | Human Embryonic Kidney | Low endogenous EP4 expression, easy to transfect. Commercially available as stable cell lines overexpressing EP4.[7][8][9] | Receptor binding assays, cAMP assays, signaling pathway studies following transient or stable transfection. |
| HSC-3 | Human Tongue Squamous Cell Carcinoma | Endogenously expresses functional EP4 receptor.[10] | Migration assays, invasion assays, studies on the role of EP4 in cancer progression.[10] |
| OSC-19 | Human Oral Squamous Cell Carcinoma | Endogenously expresses EP4 receptor.[10] | Similar to HSC-3, for studying EP4 function in oral cancer.[10] |
| Caco-2 | Human Colorectal Adenocarcinoma | Expresses EP4 receptor and has been used to study PGE2-induced IL-8 production.[11] | Studies on inflammation and cytokine production mediated by EP4.[11] |
| T84 | Human Colon Carcinoma | Similar to Caco-2, expresses EP4 and is responsive to PGE2.[11] | Investigating EP4-mediated inflammatory responses in the gut.[11] |
| Dendritic Cells (DCs) | Myeloid Immune Cells | EP4 activation modulates DC function, including maturation and migration.[4][5] | Immunological studies, investigating the role of EP4 in immune modulation. |
| Macrophages | Myeloid Immune Cells | EP4 signaling can influence macrophage polarization and inflammatory responses.[5] | Studies on inflammation and immune cell function. |
Experimental Protocols
Below are detailed protocols for key experiments used to characterize the activity of compounds targeting the EP4 receptor.
Cell Culture and Maintenance
-
General Cell Culture: All cell lines should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Stable Cell Lines: For HEK293 cells stably expressing the EP4 receptor, the culture medium should be supplemented with a selection antibiotic (e.g., G418 or puromycin) to maintain receptor expression.
cAMP Measurement Assay
This assay is used to determine if a test compound acts as an agonist or antagonist of the Gαs-coupled signaling pathway.
Figure 2: Workflow for a cAMP measurement assay.
-
Materials:
-
EP4-expressing cells (e.g., HEK293-EP4)
-
96-well cell culture plates
-
Test compounds (agonist and/or antagonist)
-
PGE2 (as a reference agonist)
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit or similar)
-
-
Protocol:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with an EC80 concentration of PGE2 (for antagonist testing) or with varying concentrations of the test agonist.
-
Incubate for the time specified by the cAMP assay kit manufacturer (typically 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Cell Migration Assay (Scratch Assay)
This assay is used to assess the effect of EP4 modulation on cell migration, a key process in cancer metastasis.
-
Materials:
-
Cells with endogenous EP4 expression (e.g., HSC-3)
-
24-well cell culture plates
-
Pipette tips (p200) for creating the "scratch"
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound (agonist or antagonist) or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to analyze the phosphorylation and activation of downstream signaling proteins like Akt and ERK.
-
Materials:
-
EP4-expressing cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation
All quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Effect of Test Compounds on cAMP Production in HEK293-EP4 Cells
| Compound | Concentration (nM) | Mean cAMP (nM) ± SD | % of PGE2 Max |
| Vehicle | - | 1.2 ± 0.3 | 0 |
| PGE2 | 100 | 25.6 ± 2.1 | 100 |
| Compound X | 1 | 5.4 ± 0.8 | 17.2 |
| Compound X | 10 | 15.8 ± 1.5 | 59.5 |
| Compound X | 100 | 24.9 ± 2.0 | 97.9 |
Table 2: Effect of Test Compounds on HSC-3 Cell Migration (% Wound Closure at 24h)
| Compound | Concentration (nM) | Mean % Wound Closure ± SD |
| Vehicle | - | 35.2 ± 4.5 |
| PGE2 | 100 | 78.9 ± 6.2 |
| Compound Y | 100 | 40.1 ± 5.1 |
| PGE2 + Compound Y | 100 + 100 | 55.6 ± 5.8 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bioproducts Magazine [bioprodmag.com]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gembioinc.com [gembioinc.com]
- 8. cells-online.com [cells-online.com]
- 9. PharmaOnco™ HEK293T-Tg(Human EP4 Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 10. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 couples through EP4 prostanoid receptors to induce IL-8 production in human colonic epithelial cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AH 11110A Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Comparative Administration Route Parameters
Due to the lack of specific quantitative data for AH 11110A, the following table provides a comparative summary of administration parameters for similar α1-adrenoceptor antagonists in mice to serve as a starting point for experimental design.
| Parameter | Intraperitoneal (IP) | Oral (PO) | Intravenous (IV) |
| Example Compound | Prazosin | Tamsulosin | Silodosin (B1681671) |
| Reported Dosage Range (Mice) | 0.5 - 1.0 mg/kg[1] | Not available for mice, human dose is 0.4-0.8 mg/day[2] | Not available for mice, human dose is 8 mg/day[3] |
| Potential Vehicle(s) | Saline, PBS, DMSO/Saline mixture | Water, Carboxymethylcellulose (CMC) suspension, Polyethylene glycol (PEG) 400 | Saline, PBS (sterile filtered) |
| Absorption Rate | Rapid | Variable, generally slower than IP/IV | Immediate |
| Bioavailability | Generally high | Variable, can be affected by formulation and first-pass metabolism | 100% (by definition) |
| Typical Volume | Up to 10 mL/kg | Up to 10 mL/kg | Up to 5 mL/kg (bolus) |
| Needle/Tube Gauge | 25-27 G | 20-22 G gavage needle | 27-30 G |
Experimental Protocols
Vehicle Selection and Solubility Testing
Objective: To determine a suitable vehicle for the solubilization or suspension of this compound for in vivo administration.
Materials:
-
This compound powder
-
Potential vehicles:
-
Sterile 0.9% Saline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Carboxymethylcellulose (CMC) solution (e.g., 0.5% w/v in water)
-
Corn oil
-
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
Protocol:
-
Prepare small volumes of various potential vehicles.
-
Add a known excess amount of this compound powder to a fixed volume of each vehicle.
-
Vortex vigorously for 2-5 minutes to facilitate dissolution/suspension.
-
Incubate the mixtures at room temperature or 37°C for 1-2 hours, with intermittent mixing.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Select the vehicle that provides the desired concentration and in which the compound remains stable without precipitation. For compounds with low aqueous solubility, a co-solvent system (e.g., up to 10% DMSO in saline) may be necessary. For oral administration, a suspension in CMC may be appropriate.
Intraperitoneal (IP) Injection Protocol
Objective: To administer this compound directly into the peritoneal cavity for systemic absorption.
Materials:
-
This compound solution/suspension in a suitable vehicle
-
Sterile 1 mL syringes
-
Sterile 25-27 G needles
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct injection volume based on the desired dosage (mg/kg).
-
Prepare the this compound formulation at the target concentration.
-
Draw the calculated volume into the syringe.
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel up.
-
Aspirate briefly to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.
-
If the aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Oral Gavage (PO) Protocol
Objective: To deliver a precise dose of this compound directly into the stomach.
Materials:
-
This compound solution/suspension
-
Sterile 1 mL syringes
-
20-22 G flexible or rigid, ball-tipped gavage needles
-
Animal scale
Protocol:
-
Weigh the mouse to calculate the administration volume.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Draw the calculated volume of the this compound formulation into the syringe attached to the gavage needle.
-
Gently restrain the mouse by scruffing the back of the neck.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is in the esophagus, advance it to the pre-measured depth.
-
Administer the solution slowly and smoothly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Intravenous (IV) Tail Vein Injection Protocol
Objective: To administer this compound directly into the systemic circulation for immediate effect.
Materials:
-
Sterile, filtered this compound solution in an appropriate vehicle (e.g., saline)
-
Sterile 1 mL or insulin (B600854) syringes
-
Sterile 27-30 G needles
-
A mouse restraint device
-
A heat lamp or warming pad
-
70% ethanol
Protocol:
-
Weigh the mouse to determine the injection volume.
-
Prepare the sterile this compound solution. Ensure there are no visible particulates.
-
Place the mouse in a restraint device, leaving the tail accessible.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful to avoid overheating the animal.
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the vein.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If resistance is felt or a blister forms, the needle is not in the vein. Withdraw and attempt a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor its condition.
Mandatory Visualization
Caption: Experimental workflow for this compound administration in mice.
Caption: General signaling pathway of the α1B-adrenergic receptor and the antagonistic action of this compound.
References
Troubleshooting & Optimization
AH 11110A not showing expected effect
This technical support guide is intended for researchers, scientists, and drug development professionals who are using AH 11110A and not observing the expected experimental effects. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as a selective α1B-adrenoceptor antagonist, but my results are inconsistent with the expected downstream signaling. Why might this be?
A1: A primary reason for unexpected results is the pharmacological profile of this compound itself. While initially investigated as a potential α1B-adrenoceptor antagonist, subsequent functional studies have demonstrated that it lacks selectivity. It cannot effectively distinguish between the α1-adrenoceptor subtypes (α1A, α1B, and α1D) and also interacts with α2-adrenoceptors.[1][2] This means that the observed effects in your experiment are likely a composite of antagonism at multiple α-adrenoceptor subtypes, not just α1B.
Q2: What are the functional affinities of this compound for the different α-adrenoceptor subtypes?
A2: Functional studies have determined the antagonist affinity (pA2 values) of this compound in various tissue preparations, each expressing a predominant α-adrenoceptor subtype. The data clearly show a lack of significant selectivity.
| Target Receptor | Tissue/Preparation | Agonist Used | pA2 Value |
| α1A-adrenoceptor | Rat Vas Deferens | Noradrenaline | 6.41 |
| α1B-adrenoceptor | Guinea-pig Spleen | Noradrenaline | 6.54 |
| α1B-adrenoceptor | Mouse Spleen | Noradrenaline | 5.40 |
| α1B-adrenoceptor | Rabbit Aorta | Phenylephrine (B352888) | 6.13 |
| α1D-adrenoceptor | Rat Aorta | Noradrenaline | 5.47 |
| α1D-adrenoceptor | Rat Pulmonary Artery | Noradrenaline | 5.48 |
| α2-adrenoceptor | Rabbit Vas Deferens | B-HT 920 | 5.44 |
Data summarized from Eltze et al., European Journal of Pharmacology, 2001.[1]
As the table illustrates, the affinity of this compound for the prejunctional α2-adrenoceptor is comparable to its affinity for the α1-adrenoceptor subtypes.[1] This can lead to confounding effects, as α1 and α2 receptors often trigger opposing downstream signaling pathways.
Q3: My dose-response curve with this compound does not look like a simple competitive antagonism. Is this normal?
A3: Yes, this has been observed. In several tissue preparations, the antagonism by this compound was found to be not simply competitive.[1] This can manifest as a non-parallel shift in the agonist concentration-response curve or a depression of the maximum response. Furthermore, in some experimental systems like the perfused rat kidney, this compound has been shown to produce a bell-shaped dose-response curve of vasodilation on its own.[1] If you are observing complex dose-response relationships, it is likely due to the compound's multifaceted pharmacology rather than an error in your experimental setup.
Q4: What are the expected downstream signaling pathways for the receptors that this compound antagonizes?
A4: Given its lack of selectivity, this compound will inhibit signaling through both α1 and α2-adrenergic receptors.
-
α1-Adrenergic Receptors (α1A, α1B, α1D): These are Gq-protein coupled receptors. Their activation typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptors: These are Gi-protein coupled receptors. Their activation generally leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA).
The simultaneous antagonism of these pathways can lead to complex and unpredictable net effects.
Troubleshooting Guide
If you are not observing the expected effect of this compound, consider the following troubleshooting steps:
1. Re-evaluate Your Hypothesis Based on Non-Selectivity:
-
Problem: You are expecting a highly specific blockade of α1B-receptor mediated effects.
-
Solution: Acknowledge that this compound is a non-selective α1/α2-adrenoceptor antagonist. Re-interpret your results in the context of simultaneous blockade of α1A, α1B, α1D, and α2 receptors. The "unexpected" result may, in fact, be the true result of this non-selective antagonism.
2. Check for Off-Target Effects:
-
Problem: The observed cellular response does not align with either α1 or α2 antagonism.
-
Solution: As noted, this compound can exhibit complex pharmacology, including non-competitive antagonism and direct vasoactive effects in some tissues.[1] Consider the possibility that the observed effect is due to an interaction with other signaling pathways or receptors not yet fully characterized for this compound.
3. Confirm Receptor Expression in Your Experimental System:
-
Problem: You are not seeing any effect of this compound.
-
Solution: Verify that your cell line or tissue expresses the α-adrenoceptor subtypes of interest (α1A, α1B, α1D, α2). Use techniques like qPCR, Western blot, or radioligand binding with more selective ligands to confirm receptor presence and density.
4. Optimize Experimental Conditions:
-
Problem: Variability in results between experiments.
-
Solution: Ensure consistent experimental parameters.
-
Solubility: Check the solubility of this compound in your vehicle and ensure it remains in solution at the concentrations used.
-
pH and Temperature: Maintain stable pH and temperature, as these can affect ligand-receptor interactions.
-
Incubation Time: Ensure you are using an adequate pre-incubation time with this compound to allow it to reach equilibrium with the receptors before adding the agonist.
-
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its use.
Caption: α1-Adrenoceptor (Gq) Signaling Pathway Antagonized by this compound.
Caption: α2-Adrenoceptor (Gi) Signaling Pathway Antagonized by this compound.
Caption: General Experimental Workflow for Functional Antagonism Assays.
Experimental Protocols
The following are example protocols for cell-based functional assays to characterize the antagonist properties of this compound. These are general guidelines and may require optimization for your specific cell line or tissue preparation.
Protocol 1: In Vitro Calcium Mobilization Assay (for α1-Adrenoceptor Antagonism)
-
Cell Culture: Plate cells expressing the α1-adrenoceptor subtype of interest (e.g., CHO-K1 or HEK293 cells stably transfected with the human α1A, α1B, or α1D receptor) in black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a concentration range of a suitable α1-agonist (e.g., phenylephrine or noradrenaline).
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add the different concentrations of this compound (and a vehicle control) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add the α1-agonist to the wells and immediately begin measuring fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) over time.
-
Data Analysis: Determine the peak fluorescence response for each well. For each antagonist concentration, plot the agonist dose-response curve. Calculate the EC50 values for the agonist in the absence and presence of this compound. A rightward shift in the EC50 indicates antagonism.
Protocol 2: In Vitro cAMP Accumulation Assay (for α2-Adrenoceptor Antagonism)
-
Cell Culture: Culture cells expressing an α2-adrenoceptor subtype in a suitable format (e.g., 96-well plates).
-
Assay Setup: On the day of the experiment, replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare a dilution series of this compound. Prepare a concentration range of an α2-agonist (e.g., UK 14,304 or B-HT 920). Also, prepare a solution of an adenylyl cyclase activator like forskolin (B1673556).
-
Antagonist Pre-incubation: Add the different concentrations of this compound (and a vehicle control) to the cells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add the α2-agonist to the wells, immediately followed by the addition of forskolin to all wells (this stimulates a baseline level of cAMP production that the α2-agonist will then inhibit). Incubate for a defined period (e.g., 30 minutes) at 37°C.
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Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
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Data Analysis: The α2-agonist will inhibit forskolin-stimulated cAMP production. This compound, as an antagonist, will reverse this inhibition. Plot the agonist dose-response curves in the presence of different concentrations of this compound to determine its antagonist potency.
References
Technical Support Center: Optimizing AH 11110A Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of AH 11110A, a non-selective α1B-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pharmacological tool used in research as an antagonist of α1B-adrenoceptors. These receptors are part of the adrenergic system, which is involved in various physiological processes. As an antagonist, this compound binds to α1B-adrenoceptors and blocks the downstream signaling typically initiated by natural agonists like norepinephrine. However, it is crucial to note that this compound is not selective and can also antagonize other α1-adrenoceptor subtypes (α1A and α1D) and α2-adrenoceptors.[1][2][3][4]
Q2: What is the typical effective concentration range for this compound in in-vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type, receptor expression levels, and the specific experimental conditions. Based on functional studies, the antagonist affinity (pA2 value) of this compound at α1B-adrenoceptors is in the range of 5.40–6.54.[4] This corresponds to a molar concentration range of approximately 0.29 µM to 4.0 µM. It is recommended to perform a dose-response curve starting from the nanomolar to the high micromolar range to determine the optimal concentration for your specific assay.
Q3: Is this compound a selective antagonist for the α1B-adrenoceptor?
A3: No, this compound is not a selective antagonist.[1][2][3][4] Functional studies have shown that it also antagonizes α1A and α1D-adrenoceptor subtypes with similar affinities.[4] Furthermore, it has been reported to interact with α2-adrenoceptors.[4] This lack of selectivity is a critical consideration when interpreting experimental results.
Q4: What are the potential off-target effects I should be aware of when using this compound?
A4: Due to its non-selective nature, this compound can lead to off-target effects by blocking other α1 and α2-adrenoceptor subtypes. This can result in a complex pharmacological profile. For instance, blockade of α1A-adrenoceptors can affect smooth muscle contraction in tissues like the vas deferens, while antagonism of α2-adrenoceptors can influence neurotransmitter release.
Troubleshooting Guide
Issue 1: I am not observing the expected antagonist effect of this compound.
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Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low to effectively compete with the agonist used in your experiment.
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Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 100 µM) to determine its IC50 or pA2 value in your specific system.
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Possible Cause 2: High Agonist Concentration. The concentration of the agonist used to stimulate the receptor may be too high, making it difficult for this compound to compete effectively.
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Troubleshooting Step: If possible, reduce the agonist concentration to a level that elicits a sub-maximal response (e.g., EC80) to increase the sensitivity of your assay to the antagonist.
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Possible Cause 3: Non-Competitive Antagonism. In some tissues, this compound has been observed to exhibit a mode of antagonism that is not simply competitive.[4] This means it may not be possible to completely overcome its effect by increasing the agonist concentration.
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Troubleshooting Step: Analyze your dose-response curves carefully. A depression of the maximal response to the agonist in the presence of this compound is indicative of non-competitive antagonism.
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Issue 2: I am observing cytotoxicity or a decrease in cell viability at higher concentrations of this compound.
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Possible Cause: Compound-induced Cytotoxicity. Like many pharmacological compounds, high concentrations of this compound may induce cytotoxicity.
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Troubleshooting Step: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. This will help you establish a therapeutic window for your experiments, ensuring that the observed effects are due to receptor antagonism and not cell death.
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Issue 3: My results are inconsistent or not reproducible.
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Possible Cause 1: Lack of Compound Selectivity. The non-selective nature of this compound can lead to variable results if the expression levels of different α-adrenoceptor subtypes differ between cell batches or passages.[1][2][3][4]
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Troubleshooting Step: Characterize the α-adrenoceptor subtype expression profile of your cell line. If possible, use a cell line that predominantly expresses the α1B subtype or consider using a more selective antagonist if your research question requires it.
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-
Possible Cause 2: Experimental Variability. Inconsistent cell numbers, incubation times, or reagent concentrations can all contribute to variability.
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Troubleshooting Step: Standardize your experimental protocols. Ensure consistent cell seeding densities, precise timing of compound addition and incubation, and accurate preparation of all solutions.
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Data Presentation
Table 1: Functional Affinity of this compound at α-Adrenoceptor Subtypes
| Adrenoceptor Subtype | pA2 Value Range | Molar Concentration Range | Tissue/System Examples from Literature | Reference |
| α1A | 6.41 | ~0.39 µM | Rat Vas Deferens | [4] |
| α1B | 5.40 - 6.54 | ~0.29 µM - 4.0 µM | Guinea-pig Spleen, Mouse Spleen, Rabbit Aorta | [4] |
| α1D | 5.47 - 5.48 | ~3.3 µM - 3.4 µM | Rat Aorta, Pulmonary Artery | [4] |
| α2 | 5.44 | ~3.6 µM | Rabbit Vas Deferens (prejunctional) | [4] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.
Experimental Protocols
Protocol 1: Determining the Functional Potency (pA2) of this compound using a Functional Antagonist Assay (e.g., Calcium Mobilization Assay)
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Cell Culture: Plate cells expressing the α1B-adrenoceptor in a suitable multi-well plate and culture overnight to allow for adherence.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations to be tested. Also, prepare a range of concentrations of a known α1-adrenoceptor agonist (e.g., phenylephrine).
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Antagonist Incubation: Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors. Include a vehicle control (solvent only).
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Agonist Stimulation: Add the agonist at various concentrations to the wells containing the different concentrations of this compound and the vehicle control.
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Data Acquisition: Measure the change in fluorescence intensity over time using a plate reader.
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Data Analysis:
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Generate dose-response curves for the agonist in the absence and presence of each concentration of this compound.
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Determine the EC50 of the agonist for each curve.
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Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).
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Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression of the Schild plot provides the pA2 value.
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Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
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MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
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Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
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Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
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Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
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Mandatory Visualizations
Caption: α1B-Adrenoceptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for optimizing this compound concentration in experiments.
Caption: Troubleshooting logic for experiments using this compound.
References
AH 11110A off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the α1B-adrenoceptor antagonist, AH 11110A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation and provide strategies to control for these effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: The primary off-target effects of this compound stem from its lack of selectivity. While it is classified as an α1B-adrenoceptor antagonist, it does not effectively differentiate between the α1-adrenoceptor subtypes (α1A, α1B, and α1D) and also exhibits activity at α2-adrenoceptors.[1][2] This cross-reactivity can lead to a variety of unintended pharmacological effects, making it crucial to control for these interactions in your experiments.
Q2: How can the lack of selectivity of this compound impact my experimental results?
Q3: What are the primary signaling pathways activated by α1 and α2-adrenoceptors?
A3: α1 and α2-adrenoceptors are both G protein-coupled receptors (GPCRs) but they couple to different G proteins and initiate distinct signaling cascades.
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α1-Adrenoceptors (α1A, α1B, α1D): These receptors primarily couple to Gq/11 proteins. Upon activation, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
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α2-Adrenoceptors (α2A, α2B, α2C): These receptors typically couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Understanding these divergent pathways is key to designing experiments that can differentiate between on-target and off-target effects of this compound.
Troubleshooting Guide
Issue: My experimental results with this compound are inconsistent or unexpected.
This could be due to the off-target effects of the compound. Here’s a step-by-step guide to troubleshoot and control for these effects:
Step 1: Characterize the Selectivity Profile of this compound in Your System.
It is essential to determine the functional potency of this compound at all relevant adrenoceptor subtypes expressed in your experimental model.
Quantitative Data Summary: Functional Affinity of this compound
| Adrenoceptor Subtype | Functional Affinity (pA2) | Fold Selectivity vs. α1A (approx.) |
| α1A | 6.41[1] | 1 |
| α1B | 5.40 - 6.54[1] | ~0.1 - 1.3 |
| α1D | 5.47 - 5.48[1] | ~0.1 |
| α2 | 5.44[1] | ~0.1 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Step 2: Employ Control Compounds.
To distinguish the effects of α1B-adrenoceptor blockade from off-target effects, use more selective antagonists for other adrenoceptor subtypes as controls in parallel experiments.
Step 3: Utilize Genetic Approaches for Target Validation.
Genetic methods provide the most definitive way to confirm that the observed effect of this compound is mediated by the intended target.
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Knockout (KO) Cell Lines: Use cell lines in which the gene for the α1B-adrenoceptor has been knocked out. If this compound still produces the same effect in these cells, it is likely an off-target effect.
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siRNA Knockdown: Temporarily reduce the expression of the α1B-adrenoceptor using small interfering RNA (siRNA). A diminished response to this compound following siRNA treatment would support an on-target mechanism.
Experimental Protocols
Protocol 1: Competition Radioligand Binding Assay to Determine Binding Affinity (Ki)
This assay measures the affinity of this compound for different adrenoceptor subtypes.
Methodology:
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Membrane Preparation: Prepare cell membrane fractions from cells or tissues expressing the adrenoceptor subtypes of interest.
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Assay Setup: In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin for α1-adrenoceptors) and varying concentrations of unlabeled this compound.
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Incubation: Incubate the mixture to allow the binding to reach equilibrium.
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Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Functional Assays to Measure Downstream Signaling
These assays assess the functional consequences of this compound's interaction with α1 and α2-adrenoceptors.
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Calcium Mobilization Assay (for α1-adrenoceptors):
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Cell Loading: Load cells expressing α1-adrenoceptors with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Treatment: Treat the cells with varying concentrations of an α1-agonist (e.g., phenylephrine) in the presence and absence of different concentrations of this compound.
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Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader or microscope.
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Analysis: Determine the extent to which this compound inhibits the agonist-induced calcium response.
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cAMP Accumulation Assay (for α2-adrenoceptors):
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Cell Treatment: Treat cells expressing α2-adrenoceptors with an α2-agonist (e.g., clonidine) in the presence and absence of different concentrations of this compound. Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels.
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Lysis: Lyse the cells to release intracellular cAMP.
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Quantification: Measure the cAMP levels using a commercially available ELISA or HTRF-based assay kit.
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Analysis: Determine the ability of this compound to reverse the agonist-induced inhibition of cAMP production.
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Protocol 3: siRNA-mediated Knockdown of Adrenoceptor Subtypes
This protocol describes the transient silencing of a specific adrenoceptor subtype to validate the on-target effects of this compound.
Methodology:
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siRNA Design and Synthesis: Obtain validated siRNA sequences targeting the mRNA of the adrenoceptor subtype of interest (e.g., ADRA1B). A non-targeting scrambled siRNA should be used as a negative control.
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Transfection: Transfect the siRNA into your cells using a suitable transfection reagent (e.g., lipofectamine).
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Incubation: Incubate the cells for 24-72 hours to allow for the knockdown of the target protein.
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Validation of Knockdown: Confirm the reduction in target mRNA and protein expression using qPCR and Western blotting, respectively.
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Functional Assay: Perform your primary functional assay with this compound on the transfected cells and compare the results between the cells treated with the target-specific siRNA and the negative control siRNA.
Visualizations
Caption: Signaling pathways of α1 and α2-adrenoceptors and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Issues with AH 11110A solubility in buffers
Welcome to the technical support center for AH 11110A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on solubility issues in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the α1B-adrenergic receptor.[1][2] Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine (B1679862) and epinephrine.[3] The α1B-adrenergic receptor, specifically, is coupled to Gq/11 proteins. Upon activation by an agonist, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC).[3][4] By blocking this receptor, this compound inhibits these downstream signaling events.
Q2: What are the known solubility properties of this compound?
Published data indicates that this compound has a solubility of approximately 2.5 mg/mL in water. However, there are conflicting reports regarding its solubility in dimethyl sulfoxide (B87167) (DMSO), with some sources stating it is insoluble. This is an important consideration when preparing stock solutions.
Q3: Why am I observing precipitation when I dilute my this compound stock solution into my aqueous buffer?
Precipitation upon dilution of a stock solution into an aqueous buffer is a common issue for many small molecules. This can occur for several reasons:
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"Salting out": The high salt concentration of some buffers, like Phosphate-Buffered Saline (PBS), can decrease the solubility of organic molecules.
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pH shift: The pH of the final solution may be one at which this compound is less soluble.
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Co-solvent percentage: If you are using a co-solvent like DMSO for your stock, the final percentage of the co-solvent in the aqueous buffer might be too low to maintain solubility.
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Temperature: A decrease in temperature upon dilution can reduce solubility.
Q4: Can I use sonication or warming to dissolve my this compound?
Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of precipitates. However, it is crucial to be cautious as prolonged exposure to heat or sonication can potentially degrade the compound. Always start with short durations and monitor for any changes in the appearance or activity of the compound.
Troubleshooting Guide: Solubility Issues with this compound in Buffers
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in various experimental buffers.
Problem 1: this compound powder does not dissolve in the chosen buffer.
| Buffer | Potential Cause | Troubleshooting Steps |
| PBS (Phosphate-Buffered Saline) | High salt concentration may be reducing solubility. The pH of 7.4 may not be optimal for this compound solubility. | 1. Try preparing the buffer with a lower salt concentration. 2. Adjust the pH of the PBS slightly (e.g., to 6.8 or 8.0) to see if solubility improves. 3. Consider using a different buffer system like Tris or HEPES. |
| Tris Buffer | The pH of the Tris buffer might be in a range where this compound is less soluble. | 1. Prepare Tris buffers at a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal pH for solubility. |
| HEPES Buffer | While generally good for physiological pH, the specific ionic composition might not be ideal for this compound. | 1. Test a range of HEPES concentrations (e.g., 10 mM, 25 mM, 50 mM) to see if this affects solubility. 2. As with other buffers, perform a pH screen. |
Problem 2: A precipitate forms after adding this compound stock solution (in an organic solvent) to the aqueous buffer.
| Observation | Potential Cause | Troubleshooting Steps |
| Immediate cloudiness or precipitation upon addition. | The final concentration of the organic solvent is too low to keep this compound in solution. The compound is "crashing out." | 1. Increase the final concentration of the co-solvent. Be mindful that high concentrations of solvents like DMSO can affect biological assays (typically aim for ≤ 0.5%). 2. Use a "step-down" dilution. Instead of adding the stock directly to the final buffer volume, first dilute it into a smaller volume of buffer, then add this intermediate solution to the rest of the buffer with vigorous mixing. |
| Precipitate forms over time or after temperature change (e.g., moving from room temperature to 4°C). | The solution is supersaturated and thermodynamically unstable. The solubility is lower at colder temperatures. | 1. Prepare fresh dilutions for each experiment. Avoid storing diluted solutions. 2. If storage is necessary, consider storing at room temperature or 37°C if the compound is stable at these temperatures. 3. Filter the solution through a 0.22 µm filter before use to remove any microscopic precipitates. |
Quantitative Data Summary
The following table summarizes the known and estimated solubility of this compound in various solvents and buffers. Please note that values for buffers other than water are estimates and should be experimentally verified.
| Solvent/Buffer | Approximate Solubility | Notes |
| Water | ~2.5 mg/mL | Experimentally determined. |
| DMSO | Insoluble (as per some sources) | Conflicting data exists. It is recommended to test a small amount first. If insoluble, consider alternative organic solvents. |
| Ethanol (B145695) | Estimated: 1-5 mg/mL | May be a suitable alternative to DMSO for stock solutions. |
| PBS (pH 7.4) | Estimated: <1 mg/mL | High salt content may limit solubility. |
| Tris-HCl (pH 7.5, 50 mM) | Estimated: 1-2 mg/mL | Generally a more "gentle" buffer than PBS for small molecule solubility. |
| HEPES (pH 7.4, 25 mM) | Estimated: 1-2 mg/mL | Often a good choice for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
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Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
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Solvent Selection: Based on the conflicting reports for DMSO, it is advisable to first test the solubility of a small amount of this compound in your intended organic solvent (e.g., high-purity ethanol or fresh, anhydrous DMSO).
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Dissolution: Add the appropriate volume of the chosen solvent to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
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Mixing: Vortex the solution thoroughly for 1-2 minutes.
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Aiding Dissolution (if necessary): If the compound does not fully dissolve, briefly sonicate the vial in a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in a Buffer
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Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in ethanol).
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Set up a series of dilutions in your target aqueous buffer in a 96-well plate or microcentrifuge tubes. For example, create a two-fold serial dilution starting from 100 µM down to a low concentration.
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Incubate the dilutions at the experimental temperature for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.
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Visually inspect each dilution for any signs of precipitation or cloudiness.
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(Optional) Quantify precipitation by measuring the light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance compared to a buffer-only control indicates the presence of a precipitate.
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The highest concentration that remains clear is the maximum working soluble concentration for this compound in that specific buffer under those conditions.
Visualizations
Signaling Pathway of the α1B-Adrenergic Receptor
References
Technical Support Center: Interpreting Unexpected Results with AH 11110A
This technical support guide is designed for researchers, scientists, and drug development professionals using AH 11110A. It provides troubleshooting advice and answers to frequently asked questions to help you interpret unexpected experimental outcomes.
Introduction to this compound
This compound is an experimental antagonist of the α1B-adrenergic receptor. However, it is crucial to note that this compound exhibits a non-selective binding profile. This means it can also interact with other α1-adrenoceptor subtypes (α1A and α1D) and potentially α2-adrenoceptors, which can lead to complex and sometimes unexpected experimental results. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a competitive antagonist for the α1B-adrenergic receptor. In theory, it binds to the receptor and prevents the endogenous ligands, norepinephrine (B1679862) and epinephrine, from activating it. This blocks the downstream signaling cascade typically initiated by α1B-receptor activation.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Due to its non-selective nature, this compound can bind to other adrenoceptor subtypes, including α1A, α1D, and potentially α2-adrenoceptors.[3][4] This can trigger a variety of cellular responses that are not mediated by the α1B-receptor, leading to what are known as off-target effects.
Q3: What are the expected downstream effects of α1-adrenoceptor blockade?
A3: α1-adrenoceptors are Gq protein-coupled receptors.[1] Their activation typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[1][5] Therefore, antagonism by this compound is expected to inhibit these signaling events.
Troubleshooting Unexpected Results
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Observed cellular response is weaker or different than expected for α1B-antagonism.
Q: I'm using this compound to block the α1B-receptor in my cell line, but I'm still observing a partial response to my agonist, or the response is not what I anticipated. Why is this happening?
A: This is a common issue when working with non-selective antagonists. Here are a few potential reasons:
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Expression of Multiple Receptor Subtypes: Your cells may express multiple α1-adrenoceptor subtypes (α1A, α1B, and α1D). While this compound may be blocking the α1B subtype, the agonist could still be acting on the other subtypes, leading to a continued, albeit altered, cellular response.
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Off-Target Binding to Other Receptors: this compound might be interacting with other receptors in your system that trigger opposing or different signaling pathways.
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Agonist Concentration Too High: The concentration of the agonist you are using might be too high, outcompeting the antagonist at the receptor binding site.
Recommended Actions:
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Characterize Receptor Expression: If you haven't already, perform qPCR or Western blotting to determine the expression profile of all α1-adrenoceptor subtypes in your cell model.
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Use a More Selective Antagonist: As a control experiment, use a highly selective α1B-antagonist (if available) to confirm the specific contribution of the α1B-receptor to your observed effect.
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Perform a Dose-Response Curve: Conduct a dose-response experiment with your agonist in the presence of a fixed concentration of this compound to assess for a rightward shift in the EC50 value, which is characteristic of competitive antagonism.
Issue 2: this compound exhibits agonist-like activity.
Q: In some of my assays, this compound appears to be stimulating a cellular response instead of blocking one. Is this possible?
A: Yes, this is a phenomenon known as partial agonism. It's possible that this compound, while classified as an antagonist, may have some intrinsic activity at one or more of the adrenoceptor subtypes, leading to a partial activation of the signaling pathway.
Recommended Actions:
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Test for Intrinsic Activity: Run the experiment with this compound alone (without an agonist) across a range of concentrations to see if it elicits a response.
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Compare to a Full Agonist: Compare the maximal response of this compound to that of a known full agonist for the α1-receptors. A partial agonist will have a lower maximal effect.
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Consider Inverse Agonism: If your system has high basal activity (constitutive activity), an inverse agonist would decrease this basal signaling. Test if this compound reduces the baseline response in the absence of an agonist.
Data Presentation
Table 1: Hypothetical Binding Affinity (Ki) of this compound for Adrenoceptor Subtypes
This table illustrates a hypothetical non-selective binding profile for this compound. The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Hypothetical Ki (nM) | Interpretation |
| α1A | 50 | Moderate Affinity |
| α1B | 10 | High Affinity (Primary Target) |
| α1D | 75 | Lower Affinity |
| α2A | 200 | Very Low Affinity |
Note: These are example values and should be experimentally determined for your specific system.
Experimental Protocols
Key Experiment: In Vitro Competitive Antagonist Assay (Calcium Flux)
This protocol outlines a general procedure for assessing the antagonistic properties of this compound using a calcium flux assay in a cell line expressing α1-adrenoceptors.
Materials:
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HEK293 cells stably expressing the human α1B-adrenoceptor.
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DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
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This compound stock solution (e.g., 10 mM in DMSO).
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Phenylephrine (B352888) (α1-agonist) stock solution (e.g., 10 mM in water).
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Fluo-4 AM calcium indicator dye.
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Pluronic F-127.
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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96-well black, clear-bottom plates.
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Fluorescence plate reader with injection capabilities.
Procedure:
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Cell Seeding: Seed the HEK293-α1B cells into a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
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Dye Loading:
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Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
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Remove the cell culture medium and add 100 µL of the loading buffer to each well.
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Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
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Compound Preparation:
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Prepare serial dilutions of this compound in HBSS.
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Prepare a solution of phenylephrine at 2x its EC80 concentration (previously determined).
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Antagonist Pre-incubation:
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Wash the cells twice with HBSS.
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Add 50 µL of the diluted this compound to the respective wells.
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Incubate for 20 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., Ex/Em = 485/525 nm) over time.
-
Inject 50 µL of the 2x phenylephrine solution to stimulate the cells.
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Record the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
α1-Adrenoceptor Signaling Pathway
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 3. dentalcare.com [dentalcare.com]
- 4. youtube.com [youtube.com]
- 5. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
AH 11110A degradation and storage issues
Welcome to the technical support center for AH 11110A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the degradation and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research chemical that functions as an α1B-adrenoceptor antagonist.[1][2] However, it is important to note that it does not show high selectivity for the α1B subtype over other alpha(1)-adrenoceptor subtypes (A and D) and has some affinity for alpha(2)-adrenoceptors.[1][2] Its primary mechanism of action involves blocking the binding of endogenous catecholamines, like norepinephrine, to α1-adrenergic receptors, which are involved in smooth muscle contraction.
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[3] If the compound is in solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[3]
Q3: How should I prepare solutions of this compound?
This compound has a solubility of approximately 2.5 mg/mL in water.[3] For other solvents, it is recommended to consult the manufacturer's product data sheet. To prepare a stock solution, it is advisable to use a high-purity solvent and a sterile, sealed container. For biological experiments, ensure the solvent is compatible with your experimental system.
Q4: What are the potential signs of this compound degradation?
Visual indicators of degradation can include a change in color or the appearance of particulate matter in the solid compound or in solution. In experimental settings, a decrease in the expected biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) can also indicate degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or inconsistent experimental results | Degradation of this compound due to improper storage. | 1. Verify that the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for solutions).[3]2. Prepare a fresh stock solution from a new vial of the compound.3. Perform a quality control check of the new stock solution using an appropriate analytical method if available. |
| Inaccurate solution concentration. | 1. Recalibrate the balance used for weighing the compound.2. Ensure the compound is fully dissolved in the solvent.3. Use a calibrated pipette for all liquid transfers. | |
| Precipitate forms in the stock solution upon storage | The storage temperature is too high, or the solvent is inappropriate. | 1. Ensure the stock solution is stored at -80°C or -20°C as recommended.[3]2. If the precipitate does not redissolve upon gentle warming and vortexing, the solution may be supersaturated or the compound may have degraded. Prepare a fresh, lower concentration solution. |
| Discoloration of the this compound powder | Oxidation or exposure to light. | 1. Store the solid compound in a tightly sealed, opaque container at the recommended temperature.[3]2. Minimize exposure to light and air during handling.3. If discoloration is observed, it is recommended to use a fresh vial of the compound for sensitive experiments. |
Experimental Protocols
Forced Degradation Study Protocol:
This protocol is a general guideline and should be adapted based on the specific properties of this compound and the available analytical instrumentation.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO, ethanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions, including:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Add 3% hydrogen peroxide and incubate at a controlled temperature.
-
Thermal Stress: Incubate at an elevated temperature (e.g., 70°C).
-
Photostability: Expose to UV light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
Visualizations
Logical Workflow for Troubleshooting Experimental Inconsistency
A troubleshooting workflow for inconsistent results.
General Signaling Pathway for α1-Adrenoceptor Antagonism
Mechanism of α1-adrenoceptor antagonism by this compound.
References
How to improve the selectivity of AH 11110A experiments
Welcome to the technical support center for AH 11110A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the selectivity of your this compound experiments.
Disclaimer: Information regarding a specific compound "this compound" is not publicly available. This technical support guide is based on the established knowledge of small molecule kinase inhibitors and is intended to provide general guidance. The principles and methodologies described here are applicable to the investigation of selectivity and off-target effects for any novel or existing kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a kinase inhibitor like this compound?
A: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue. These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect interpretation of the compound's biological role.[1]
Q2: My cells are showing a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with inhibiting the primary target of this compound. What could be the cause?
A: This is a classic indication of a potential off-target effect. The observed phenotype may be a consequence of inhibiting one or more unintended targets. It is crucial to validate that the phenotype is a direct result of on-target inhibition.[1]
Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition of this compound?
A: Several methods can be used to validate on-target effects:
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Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[1][2]
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Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1][2]
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Knockdown/Knockout Models: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If this mimics the phenotype observed with this compound, it strengthens the evidence for an on-target effect.
Q4: What is the difference between biochemical and cellular selectivity, and why might my results differ between these assays?
A:
-
Biochemical selectivity is determined using in vitro assays with purified enzymes. These assays measure the direct interaction of the inhibitor with a panel of kinases.
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Cellular selectivity is assessed in intact cells and reflects the inhibitor's activity in a more complex biological environment.
Discrepancies between biochemical and cellular assay results are common.[3][4] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's effectiveness in a cellular context.[5][6]
Troubleshooting Guide: Improving Experimental Selectivity
If you are observing unexpected results or suspect off-target effects with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| High degree of cell death at effective concentrations | Off-target toxicity | 1. Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound.[7] 2. Reduce Incubation Time: Determine if a shorter exposure to this compound can achieve the desired on-target effect with less toxicity. |
| Inconsistent results between experiments | Compound degradation, precipitation, or variability in cell handling. | 1. Compound Stability: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[1] 2. Solubility Check: Visually inspect solutions for precipitation after dilution into aqueous media. 3. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.[1] |
| Observed phenotype does not match known on-target function | The phenotype is driven by one or more off-targets. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[1] 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[1] 3. Kinase Profiling: Use a broad kinase panel to identify potential off-target interactions of this compound.[2] |
Experimental Protocols
Protocol 1: Dose-Response Analysis for Optimal Concentration
This protocol helps determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line.
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as your highest this compound concentration.
-
Treatment: Remove the existing media from the cells and add the 2x compound dilutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
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Cell Viability Assay: Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo) to measure the effect of the inhibitor.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound is binding to its intended target within the cell.
-
Cell Culture and Treatment: Culture cells to confluency and treat with this compound or vehicle control for a specific time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
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Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for 3 minutes.
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Lysis: Lyse the cells by freeze-thawing.
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Centrifugation: Centrifuge to separate the soluble and precipitated protein fractions.
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Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against the target protein. An upward shift in the melting curve indicates target engagement by this compound.
Visualizing Experimental Logic and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. resources.biomol.com [resources.biomol.com]
Technical Support Center: Troubleshooting AH 11110A in Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving AH 11110A, a non-selective α-adrenoceptor antagonist. The information is presented in a question-and-answer format to directly address common issues encountered during functional assays.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with the expected α1B-adrenoceptor antagonism. What could be the reason?
A1: A primary reason for unexpected results is the non-selective nature of this compound. Although initially identified as an α1B-adrenoceptor antagonist, further studies have demonstrated that it does not effectively distinguish between α1-adrenoceptor subtypes (α1A, α1B, and α1D) and also exhibits affinity for α2-adrenoceptors.[1][2][3] This cross-reactivity can lead to off-target effects, complicating the interpretation of your data. Your experimental system may express multiple adrenoceptor subtypes that are being affected by this compound.
Q2: I am observing a weaker antagonist effect (lower potency) than reported in some literature. What are the possible causes?
A2: Several factors could contribute to an apparent lower potency of this compound:
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Presence of multiple receptor subtypes: If your tissue or cell line expresses α-adrenoceptor subtypes for which this compound has lower affinity, the overall observed potency will be lower.
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Agonist concentration: In competitive antagonist assays, the concentration of the agonist used is critical. Ensure you are using an agonist concentration at or near its EC80 for optimal conditions to determine antagonist potency.
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Experimental conditions: Factors such as incubation time, buffer composition, pH, and temperature can all influence the binding of this compound to its target receptors. Ensure these are optimized and consistent across experiments.
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Compound integrity: Verify the purity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation of the compound.
Q3: How can I determine which α-adrenoceptor subtype is responsible for the effects I'm seeing in my assay?
A3: To dissect the pharmacology of this compound in your system, consider the following strategies:
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Use of selective antagonists: Employ a panel of antagonists with known selectivity for the different α-adrenoceptor subtypes (e.g., prazosin (B1663645) for α1, yohimbine (B192690) for α2) to characterize the receptor population in your experimental model.
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Cell lines with defined receptor expression: Utilize recombinant cell lines that express only a single α-adrenoceptor subtype to test the activity of this compound in a controlled manner.
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Schild analysis: A Schild plot with a slope not equal to unity can indicate that the antagonist is interacting with a heterogeneous population of receptors.[4]
Q4: Are there any known issues with the behavior of this compound in functional assays beyond its lack of selectivity?
A4: Yes, the study by Eltze et al. (2001) reported that the antagonism of this compound was not consistently competitive in all tissues studied.[3] Additionally, it was observed to enhance the general contractility of some tissues, such as the rat vas deferens, and produced a bell-shaped dose-response curve of vasodilation in the perfused rat kidney.[3] These complex behaviors underscore the importance of careful experimental design and data interpretation.
Quantitative Data
The following table summarizes the reported antagonist potencies (pA2 values) of this compound at various α-adrenoceptor subtypes. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
| Receptor Subtype | Tissue/System | pA2 Value |
| α1A-adrenoceptor | Rat vas deferens | 6.41 |
| α1B-adrenoceptor | Various tissues | 5.40 – 6.54 |
| α1D-adrenoceptor | Various tissues | 5.47 – 5.48 |
| α2-adrenoceptor | Rabbit vas deferens (prejunctional) | 5.44 |
Data extracted from Eltze et al., 2001 as cited in ResearchGate.[3]
Experimental Protocols
General Protocol for a Functional Antagonist Assay (e.g., in vitro smooth muscle contraction)
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Tissue Preparation: Isolate the tissue of interest (e.g., rat aorta, vas deferens) and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.
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Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
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Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve to a standard α-adrenoceptor agonist (e.g., phenylephrine, noradrenaline) to establish a baseline.
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Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
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Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of this compound, generate a second cumulative concentration-response curve to the same agonist.
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Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A competitive antagonist will cause a rightward shift in the curve without affecting the maximum response. The magnitude of this shift can be used to calculate the pA2 value.
Troubleshooting Considerations for this Protocol:
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To investigate the involvement of different receptor subtypes, run parallel experiments with selective antagonists.
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If a non-parallel shift or a depression of the maximum response is observed, it may suggest non-competitive antagonism or involvement of multiple receptor subtypes.
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Always include appropriate vehicle controls for all compounds tested.
Visualizations
Caption: Signaling pathways of α1- and α2-adrenoceptors and the antagonistic action of this compound on both.
Caption: A troubleshooting workflow for unexpected results in functional assays with this compound.
Caption: The relationship between this compound and various α-adrenoceptor subtypes, highlighting its non-selective nature.
References
Technical Support Center: Overcoming the Limitations of AH 11110A in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the α1B-adrenoceptor antagonist, AH 11110A. The information provided addresses common challenges and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that acts as an antagonist at α1-adrenoceptors. It is often cited as being selective for the α1B-adrenoceptor subtype.[1][2] In theory, it works by binding to these receptors, thereby blocking the action of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This blockade inhibits the downstream signaling pathways typically initiated by α1-adrenoceptor activation, such as smooth muscle contraction.[3][4][5]
Q2: What are the main limitations of using this compound in my research?
A2: The primary and most critical limitation of this compound is its lack of subtype selectivity in functional experiments. While some binding assays initially suggested selectivity for the α1B-adrenoceptor, functional studies have shown that it does not effectively distinguish between the α1A, α1B, and α1D subtypes.[1][3] Furthermore, this compound has been shown to interact with α2-adrenoceptors, which can lead to confounding results.[1] In some tissues, its antagonistic activity may not be purely competitive, further complicating data interpretation.[1]
Q3: My experimental results with this compound are inconsistent or unexpected. What could be the cause?
A3: Inconsistent or unexpected results are often due to the non-selective nature of this compound. If your experimental system expresses multiple α1-adrenoceptor subtypes (α1A, α1B, α1D) or α2-adrenoceptors, the observed effect will be a composite of the blockade of all these receptors.[1][3] This can lead to responses that do not align with the expected outcome of selectively blocking the α1B subtype. Additionally, the compound has been noted to enhance the general contractility of some tissues, which could mask its antagonistic effects.[1]
Troubleshooting Guide
Issue: Observed antagonist effect is weaker or different than expected for an α1B-selective antagonist.
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Possible Cause 1: Presence of multiple α1-adrenoceptor subtypes.
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Troubleshooting Steps:
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Characterize your experimental model: Determine which α1-adrenoceptor subtypes are expressed in your tissue or cell line using techniques like qPCR or western blotting.
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Use a panel of antagonists: In addition to this compound, use more selective antagonists for other subtypes in parallel experiments to dissect the contribution of each. For example, use an α1A-selective antagonist like RS-17053 and an α1D-selective antagonist like BMY 7378.
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Consult pharmacological data: Compare your results with published pA2 values for various antagonists across different tissues to infer the likely receptor subtype(s) involved.
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-
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Possible Cause 2: Off-target effects at α2-adrenoceptors.
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Troubleshooting Steps:
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Measure affinity for α2-receptors: If possible, conduct binding or functional assays to determine the activity of this compound at α2-adrenoceptors in your system.
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Use an α2-selective antagonist: Employ a selective α2-antagonist, such as yohimbine, to block potential off-target effects and isolate the α1-mediated response.
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-
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Possible Cause 3: Non-competitive antagonism or other confounding effects.
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Troubleshooting Steps:
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Perform a Schild analysis: This will help determine if the antagonism is competitive. A slope of the Schild plot that is not equal to 1 suggests a non-competitive mechanism of action.
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Vary experimental conditions: Investigate if the effects of this compound change with different agonist concentrations or incubation times, which might provide clues about a complex interaction.
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-
Quantitative Data Presentation
The following table summarizes the reported pharmacological data for this compound. It is important to note that there is considerable variability in the published values, and the selectivity suggested by binding studies (pKi) is often not reflected in functional assays (pA2).[1][3]
| Parameter | Receptor Subtype | Reported Value(s) | Tissue/System |
| pKi (Binding Affinity) | α1B | 7.10 - 7.73 | Radioligand binding assays |
| pA2 (Functional Potency) | α1A | 6.41 | Rat vas deferens |
| α1B | 5.40 - 6.54 | Various smooth muscle tissues | |
| α1D | 5.47 - 5.48 | Rat aorta and pulmonary artery | |
| α2 | 5.44 | Rabbit vas deferens |
Note: pKi and pA2 are logarithmic scales. A higher value indicates a higher affinity/potency. The wide range for the α1B pA2 value highlights the controversy surrounding its functional activity.[1]
Experimental Protocols
Key Experiment: In Vitro Smooth Muscle Contraction Assay
This protocol provides a general framework for assessing the antagonistic effect of this compound on agonist-induced smooth muscle contraction.
Objective: To determine the potency (pA2) of this compound in antagonizing the contractile response to an α1-adrenoceptor agonist (e.g., phenylephrine) in an isolated smooth muscle preparation (e.g., aortic rings).
Materials:
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Isolated smooth muscle tissue (e.g., rat aorta)
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Krebs-Henseleit solution (or other suitable physiological salt solution)
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α1-adrenoceptor agonist (e.g., phenylephrine)
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This compound
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Other selective adrenoceptor antagonists (for control experiments)
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Organ bath system with force transducers
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Data acquisition system
Methodology:
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Tissue Preparation:
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Euthanize the animal according to approved ethical protocols.
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Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.
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Clean the tissue of adhering fat and connective tissue and cut it into rings of appropriate size (e.g., 2-3 mm).
-
-
Organ Bath Setup:
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Mount the tissue rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
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Connect the tissues to force transducers and apply an optimal resting tension (determined in preliminary experiments, e.g., 1-2 g for rat aorta).
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Allow the tissues to equilibrate for at least 60-90 minutes, with periodic washing every 15-20 minutes.
-
-
Agonist Concentration-Response Curve (Control):
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Obtain a cumulative concentration-response curve for the agonist (e.g., phenylephrine) by adding increasing concentrations to the organ bath.
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Allow the response to each concentration to reach a plateau before adding the next.
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After the maximum response is achieved, wash the tissues extensively to return to baseline.
-
-
Antagonist Incubation:
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Incubate the tissues with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding to reach equilibrium.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
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In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist. A rightward shift in the curve indicates antagonism.
-
-
Data Analysis:
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Plot the concentration-response curves as a percentage of the maximum control response versus the log concentration of the agonist.
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Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of different concentrations of this compound.
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Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).
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Construct a Schild plot by plotting log(DR-1) versus the log concentration of this compound. The x-intercept of the linear regression is the pA2 value, and the slope should be close to 1 for competitive antagonism.
-
Visualizations
Caption: Alpha-1 adrenoceptor signaling pathway leading to smooth muscle contraction.
References
AH 11110A quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of AH 11110A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research chemical identified as an α1B-adrenoceptor antagonist. However, it is important to note that it does not exhibit high selectivity for the different subtypes of alpha(1)-adrenoceptors (A, B, and D) and also does not clearly differentiate between alpha(1) and alpha(2)-adrenoceptors.[1] Its mechanism of action involves blocking the binding of norepinephrine (B1679862) to α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis (CoA) provided by the supplier. Generally, for solid forms, storage at room temperature in the continental US is acceptable, though this may vary for other locations.[1] For long-term storage, it is advisable to store the compound at -20°C. If the compound is in solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of this compound may vary depending on the solvent. It is recommended to consult the product's data sheet for specific solubility information. For many organic compounds, solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) are suitable for preparing concentrated stock solutions. Ensure the chosen solvent is compatible with your downstream experimental assays.
Q4: What are the typical purity specifications for research-grade this compound?
A4: For research applications, the purity of this compound is typically expected to be ≥98%. The purity is commonly assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Always refer to the supplier's CoA for the lot-specific purity data.
Troubleshooting Guides
HPLC Purity Assessment
Issue: Peak Tailing or Fronting in HPLC Chromatogram
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Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.
-
Troubleshooting Step: Adjust the pH of the mobile phase. For amine-containing compounds like many adrenergic antagonists, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) often improves peak shape.
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Troubleshooting Step: Dilute the sample and re-inject.
-
-
Possible Cause 3: Column Degradation. The stationary phase of the HPLC column can degrade over time.
-
Troubleshooting Step: Replace the HPLC column with a new one of the same type.
-
Issue: Appearance of Unexpected Peaks
-
Possible Cause 1: Sample Degradation. this compound may have degraded due to improper storage or handling.
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Troubleshooting Step: Prepare a fresh sample from a new stock vial. Review storage conditions and handling procedures.
-
-
Possible Cause 2: Contamination. The sample, solvent, or HPLC system may be contaminated.
-
Troubleshooting Step: Run a blank injection (solvent only) to check for system contamination. Use fresh, HPLC-grade solvents.
-
-
Possible Cause 3: Presence of Impurities. The unexpected peaks could be impurities from the synthesis of this compound.
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Troubleshooting Step: If the impurity levels are significant, consider purification of the compound or consult the supplier. Mass spectrometry can be used to identify the impurities.
-
Identity Confirmation
Issue: Discrepancy in Mass Spectrometry Data
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Possible Cause 1: Incorrect Ionization Mode. The choice of ionization mode (e.g., ESI, APCI) can affect the observed mass spectrum.
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Troubleshooting Step: Optimize the mass spectrometer's ionization source parameters. Try both positive and negative ionization modes.
-
-
Possible Cause 2: Adduct Formation. The molecule may be forming adducts with ions from the mobile phase (e.g., [M+Na]+, [M+K]+).
-
Troubleshooting Step: Scrutinize the mass spectrum for peaks corresponding to common adducts. Modifying the mobile phase composition can sometimes reduce adduct formation.
-
Issue: Ambiguous NMR Spectrum
-
Possible Cause 1: Poor Signal-to-Noise Ratio. Insufficient sample concentration or a low number of scans can result in a noisy spectrum.
-
Troubleshooting Step: Increase the sample concentration if possible, and increase the number of scans acquired.
-
-
Possible Cause 2: Presence of Solvent Peaks. Residual solvent peaks can obscure signals from the compound.
-
Troubleshooting Step: Use high-purity deuterated solvents. The chemical shifts of common residual solvent peaks are well-documented and can be used to identify and disregard them.
-
Quantitative Data Summary
Table 1: Representative HPLC Purity Analysis of this compound
| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| A123 | 4.52 | 99.2 | 99.2 |
| B456 | 4.55 | 98.7 | 98.7 |
| C789 | 4.51 | 99.5 | 99.5 |
Table 2: Stability of this compound under Different Storage Conditions
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| Room Temperature | 0 months | 99.4 | White Powder |
| 3 months | 98.9 | White Powder | |
| 6 months | 98.1 | Off-white Powder | |
| 4°C | 0 months | 99.5 | White Powder |
| 6 months | 99.3 | White Powder | |
| 12 months | 99.2 | White Powder | |
| -20°C | 0 months | 99.6 | White Powder |
| 12 months | 99.5 | White Powder | |
| 24 months | 99.4 | White Powder |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
1. Objective: To determine the purity of this compound using reverse-phase HPLC with UV detection.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector
3. Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
1. Objective: To confirm the identity of this compound by determining its molecular weight.
2. Materials:
-
AH 111110A sample
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
3. Method:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
-
Infusion or LC-MS Analysis:
-
The sample can be directly infused into the mass spectrometer or injected into an LC system coupled to the MS.
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Ion Source: ESI
-
Polarity: Positive
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]+. The theoretical exact mass of this compound (C21H27ClN2O2) is 374.1761. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm for high-resolution MS).
-
Visualizations
Caption: Quality control workflow for this compound.
Caption: Troubleshooting logic for HPLC issues.
References
Navigating Non-Specific Adrenoceptor Antagonism: A Technical Support Guide for AH 11110A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing AH 11110A, a known α1B-adrenoceptor antagonist. Due to its limited selectivity across α1-adrenoceptor subtypes (A, B, and D) and between α1- and α2-adrenoceptors, careful experimental design and data interpretation are paramount.[1][2] This guide offers troubleshooting advice, frequently asked questions, and standardized protocols to address common challenges encountered during in vitro experimentation, with a particular focus on the impact of vehicle selection on assay outcomes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected antagonist activity | Vehicle Effects: The solvent used to dissolve this compound may be exerting its own biological effects. Dimethyl sulfoxide (B87167) (DMSO), a common solvent, is known to influence various cellular processes and signaling pathways.[3] Partial Agonism: At certain concentrations, this compound may exhibit partial agonist activity, weakly activating the receptor instead of purely blocking it.[4] Lack of Specificity: The compound's activity at multiple adrenoceptor subtypes can lead to complex and seemingly contradictory results depending on the cell or tissue model.[1][2] | Vehicle Control Titration: Perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not impact cell viability or the signaling pathway under investigation. Agonist-Mode Assay: Test this compound in the absence of an agonist to check for any intrinsic activating properties.[4] Use of Selective Ligands: Employ more selective antagonists for other adrenoceptor subtypes expressed in your system to dissect the specific contribution of each subtype to the observed effect. |
| High background signal in vehicle control wells | Vehicle Concentration: The final concentration of the vehicle (e.g., DMSO) may be high enough to induce cellular stress or interfere with assay components. Concentrations above 1% DMSO are often cytotoxic. Contamination: The vehicle or media may be contaminated. | Optimize Vehicle Concentration: Aim for a final DMSO concentration below 0.1% where it is generally considered safe for most cell lines. Always use the same final vehicle concentration across all wells. Use Fresh, Sterile Reagents: Ensure all solutions are properly prepared and filtered. |
| Poor reproducibility of results | Vehicle Hygroscopy: DMSO is highly hygroscopic and can absorb water from the atmosphere, changing the stock concentration over time. Inconsistent Cell Passages: Using cells at different passage numbers can introduce variability. | Proper Vehicle Handling: Aliquot DMSO stock solutions and store them in a desiccator. Use fresh aliquots for each experiment. Standardize Cell Culture: Use cells within a defined passage number range for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an α1B-adrenoceptor antagonist. However, it is important to note that it does not effectively differentiate between the α1A, α1B, and α1D adrenoceptor subtypes, nor does it clearly distinguish between α1 and α2-adrenoceptors.[1][2] This lack of specificity means it can block signaling through multiple pathways mediated by these receptors.
Q2: How should I prepare my stock solution of this compound?
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The optimal DMSO concentration is cell-type dependent and should be determined empirically. However, a general guideline is to keep the final concentration at or below 0.1% to minimize off-target effects.[5] Concentrations between 0.1% and 1% may be tolerated by some cell lines for short durations, but can have detrimental effects on sensitive cells.[5] Concentrations exceeding 1% often lead to significant cytotoxicity.[5]
Q4: Can the vehicle itself affect my experimental results?
A4: Absolutely. DMSO has been shown to modulate various signaling pathways, including those involving TGF-β and receptor tyrosine kinases.[6][7] It can also alter cell membrane permeability.[4] Therefore, it is critical to include a vehicle-only control in every experiment to account for any effects of the solvent.
Q5: How can I interpret results from a non-specific antagonist like this compound?
A5: Interpreting data from a non-specific antagonist requires a multi-faceted approach. Consider the following:
-
Receptor Expression Profile: Characterize the expression levels of all potential adrenoceptor subtypes in your experimental model.
-
Comparative Analysis: Use more selective antagonists for other receptor subtypes to isolate the effects of α1B-adrenoceptor blockade.
-
Functional Assays: Employ a battery of functional assays that measure different downstream signaling events (e.g., calcium mobilization, IP3 accumulation, ERK phosphorylation) to build a more complete picture of the compound's activity.
Data Presentation: Impact of Vehicle (DMSO) on Cell Viability
The following table provides illustrative data on the potential impact of DMSO on cell viability, based on general findings in the literature. Researchers should generate similar data for their specific cell line and assay conditions.
| DMSO Concentration (%) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h | General Recommendation |
| 0 (No Vehicle) | 100 | 100 | 100 | Ideal Negative Control |
| 0.1 | 98 ± 2 | 95 ± 3 | 93 ± 4 | Generally safe for most applications |
| 0.5 | 92 ± 4 | 85 ± 5 | 78 ± 6 | May be acceptable for short-term assays; validation is critical |
| 1.0 | 80 ± 6 | 65 ± 8 | 50 ± 10 | Increased cytotoxicity; use with caution |
| >1.0 | <60 | <40 | <20 | Not recommended for most cell-based assays |
Note: The data presented are for illustrative purposes only and may not be representative of all cell lines or experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Vehicle Concentration
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Vehicle Dilution Series: Prepare a serial dilution of your chosen vehicle (e.g., DMSO) in the cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%, 2%). Include a "no vehicle" control.
-
Incubation: Replace the existing medium with the medium containing the different vehicle concentrations and incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Normalize the viability of the vehicle-treated wells to the "no vehicle" control. The optimal vehicle concentration is the highest concentration that does not cause a significant decrease in cell viability.
Protocol 2: Characterizing the Antagonistic Activity of this compound
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Cell Seeding: Seed cells expressing the adrenoceptor(s) of interest in a suitable multi-well plate.
-
Antagonist Pre-incubation: Prepare dilutions of this compound in assay buffer or medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed the predetermined optimal concentration. Add the antagonist dilutions to the cells and incubate for a sufficient time to allow for receptor binding.
-
Agonist Stimulation: Add a known α1-adrenoceptor agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC80) to all wells except the negative control.
-
Signal Detection: Measure the downstream signaling response (e.g., intracellular calcium levels, IP3 accumulation) using a suitable detection method.
-
Data Analysis: Plot the agonist response as a function of the this compound concentration to determine the IC50 value of the antagonist.
Mandatory Visualizations
Caption: A generalized experimental workflow for characterizing an antagonist.
Caption: A simplified α1-adrenoceptor signaling pathway.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The design, synthesis and pharmacological characterization of novel β2-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide decreases specific EGF binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AH 11110A and Prazosin for α1B-Adrenoceptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of AH 11110A and prazosin (B1663645), two antagonists of α1-adrenoceptors, with a specific focus on their interaction with the α1B subtype. The information presented is collated from preclinical research to aid in the selection of appropriate pharmacological tools for research and development.
Introduction
The α1-adrenoceptors, a class of G-protein coupled receptors, are crucial mediators of the sympathetic nervous system, playing a significant role in smooth muscle contraction, particularly in the vasculature. This family is comprised of three subtypes: α1A, α1B, and α1D. While prazosin is a well-established non-selective α1-adrenoceptor antagonist, this compound was initially investigated for its potential selectivity towards the α1B subtype. This guide will delve into the experimental data defining the binding affinities, functional potencies, and selectivity profiles of these two compounds.
Data Presentation
The following tables summarize the quantitative data for this compound and prazosin, providing a clear comparison of their pharmacological properties at the three α1-adrenoceptor subtypes.
Table 1: Binding Affinity (pKi) of this compound and Prazosin at α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | Species/Assay Condition |
| This compound | 7.10 - 7.73 | 7.10 - 7.73 | 7.10 - 7.73 | Radioligand binding assays at native and cloned receptors[1] |
| Prazosin | 9.4 | 9.44 | - | [3H]-prazosin displacement in rat tissues[2][3] |
| Prazosin | 8.58 (log KD) | 8.46 (log KD) | 8.33 (log KD) | [3H]prazosin whole-cell binding in CHO cells expressing human receptors |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher values indicate greater binding affinity.
Table 2: Functional Antagonism (pA2) of this compound and Prazosin at α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | Tissue/Functional Assay |
| This compound | 6.41 | 5.40 - 6.54 | 5.47 - 5.48 | Rat vas deferens (α1A), Guinea-pig/mouse spleen, rabbit aorta (α1B), Rat aorta/pulmonary artery (α1D)[1] |
| Prazosin | - | - | - | Rat mesenteric artery (non-selective α1)[4] |
| Prazosin | Low potency | - | High potency | Rat vas deferens[5] |
| Prazosin | 9.14 | - | - | Rabbit cutaneous resistance arteries[6] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher values indicate greater antagonist potency.
Summary of Findings
The data reveals that while initial radioligand binding studies suggested this compound might be a selective α1B-adrenoceptor antagonist, functional assays have not confirmed this selectivity. In functional studies, this compound demonstrates activity across all three α1-adrenoceptor subtypes and has also been shown to interact with α2-adrenoceptors, limiting its utility as a selective tool[1].
Prazosin, conversely, is a potent but non-selective α1-adrenoceptor antagonist, exhibiting high affinity for α1A, α1B, and α1D subtypes. Its lack of selectivity makes it a useful tool for general α1-adrenoceptor blockade but not for dissecting the specific roles of the individual subtypes.
Experimental Protocols
Radioligand Binding Assay
A common method to determine the binding affinity of a compound for a receptor is the radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of this compound and prazosin for α1A, α1B, and α1D-adrenoceptor subtypes.
Materials:
-
Membrane preparations from cells or tissues expressing the α1-adrenoceptor subtype of interest.
-
Radioligand: [3H]-prazosin, a high-affinity α1-adrenoceptor antagonist.
-
Test compounds: this compound and prazosin at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled α1-adrenoceptor antagonist (e.g., phentolamine).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of [3H]-prazosin and varying concentrations of the test compound (this compound or prazosin).
-
Parallel incubations are performed in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-prazosin (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (Vascular Smooth Muscle Contraction)
Functional assays are essential to determine the potency of an antagonist in a physiological system.
Objective: To determine the pA2 value of this compound and prazosin against agonist-induced contraction in isolated vascular smooth muscle.
Materials:
-
Isolated vascular tissue rings (e.g., rat aorta or mesenteric artery).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric force transducer and data acquisition system.
-
α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).
-
Test compounds: this compound and prazosin at various concentrations.
Procedure:
-
Mount the vascular tissue rings in the organ baths and allow them to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve to the α1-adrenoceptor agonist.
-
Wash the tissues and incubate them with a specific concentration of the antagonist (this compound or prazosin) for a predetermined period.
-
In the presence of the antagonist, construct a second cumulative concentration-response curve to the agonist.
-
Repeat this procedure with different concentrations of the antagonist.
-
The pA2 value is then calculated using a Schild plot analysis.
Mandatory Visualization
Signaling Pathways
The primary signaling pathway for all α1-adrenoceptor subtypes, including α1B, involves the activation of the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and activation of protein kinase C (PKC), respectively[1][7][8]. Both this compound and prazosin act as antagonists, blocking the initial binding of agonists like norepinephrine (B1679862) and thereby inhibiting this downstream cascade.
Caption: α1B-Adrenoceptor Gq-coupled signaling pathway and points of antagonism.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing an α1-adrenoceptor antagonist.
Caption: Workflow for pharmacological characterization of α1-adrenoceptor antagonists.
References
- 1. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive antagonism of alpha 1-adrenoceptor mediated pressor responses in the rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prazosin has low potency at α1A-adrenoceptors and high potency at α1D -adrenoceptors in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in the Signaling Pathways of α1A- and α1B-Adrenoceptors Are Related to Different Endosomal Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AH 11110A and Other α1B-Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the α1B-adrenoceptor antagonist AH 11110A against other notable α1-adrenoceptor antagonists. The focus is on presenting experimental data regarding binding affinity and selectivity to aid in the selection of appropriate pharmacological tools for research and development.
Introduction to α1-Adrenoceptors and Antagonists
α1-adrenoceptors, a class of G-protein coupled receptors, are crucial in mediating the physiological effects of norepinephrine (B1679862) and epinephrine. They are subdivided into three main subtypes: α1A, α1B, and α1D. While antagonists targeting these receptors are clinically used for conditions like hypertension and benign prostatic hyperplasia (BPH), the development of subtype-selective compounds remains a key area of research to elicit more specific therapeutic effects and minimize side effects.[1][2] this compound has been described as an α1B-adrenoceptor antagonist; however, its selectivity has been a subject of debate.[3] This guide aims to contextualize the pharmacological profile of this compound by comparing it with other well-characterized α1-adrenoceptor antagonists.
Comparative Binding Affinity and Selectivity
The following table summarizes the binding affinities (pKi) and functional potencies (pA2) of several α1-adrenoceptor antagonists across the three main subtypes. Higher pKi and pA2 values indicate greater affinity and potency, respectively.
| Compound | α1A Affinity (pKi/pA2) | α1B Affinity (pKi/pA2) | α1D Affinity (pKi/pA2) | Selectivity Profile |
| This compound | Data not readily available | Preliminary data suggested >30-fold selectivity for α1B[4] | Data not readily available | Selectivity questioned in functional studies; shown to not discriminate between α1 subtypes or between α1 and α2-adrenoceptors.[3] |
| Prazosin (B1663645) | ~9.2 (pA2)[5] | ~9.84 (pA2)[5] | Data varies | Non-selective |
| Tamsulosin | ~10.0 (pKB)[6] | ~8.9-9.2 (pKB)[6] | ~10.1 (pKB)[6] | α1A/α1D > α1B |
| BMY 7378 | ~6.7 (pKB) | Data varies | ~9.1 (pA2) | α1D-selective |
| 5-Methylurapidil (B1664665) | ~9.1 (pA2) | Low affinity | Data varies | α1A-selective |
| (+)-Cyclazosin | ~7.75 (pA2) | ~8.85 (pA2) | ~7.27 (pA2) | Moderately α1B-selective (13-fold over α1A, 38-fold over α1D) |
Note: pKi values are derived from radioligand binding assays, while pA2/pKB values are from functional antagonism studies. The specific values can vary depending on the experimental conditions and tissues/cell lines used.
α1B-Adrenoceptor Signaling Pathway and Antagonism
The activation of α1B-adrenoceptors by agonists like norepinephrine initiates a signaling cascade that leads to various cellular responses, primarily smooth muscle contraction. Antagonists competitively block this pathway.
Caption: α1B-adrenoceptor signaling pathway and the inhibitory action of antagonists.
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional antagonism assays.
Radioligand Binding Assays
These assays are used to determine the affinity (Ki) of a compound for a specific receptor subtype.
-
Objective: To measure the displacement of a radiolabeled ligand (e.g., [3H]-prazosin) from α1-adrenoceptor subtypes by an unlabeled antagonist (e.g., this compound).
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing a specific human α1-adrenoceptor subtype (α1A, α1B, or α1D).
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled antagonist.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
-
Functional Antagonism Assays
These assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist, providing a measure of its potency (pA2 or pKB). A common method is the calcium mobilization assay.
-
Objective: To determine the potency of an antagonist in blocking agonist-induced increases in intracellular calcium.
-
General Protocol:
-
Cell Culture: Cells expressing the α1-adrenoceptor subtype of interest are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: An agonist (e.g., norepinephrine or phenylephrine) is added to stimulate the receptors.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by its ability to shift the concentration-response curve of the agonist. The pA2 or pKB value is calculated from these shifts.
-
Caption: Workflow for determining antagonist affinity and potency.
Conclusion
While this compound has been cited as a potential α1B-adrenoceptor selective antagonist, the available peer-reviewed scientific literature lacks robust and conclusive quantitative data to firmly support this claim. In fact, functional studies have challenged its subtype selectivity, suggesting it may not effectively discriminate between α1A, α1B, and α1D subtypes, nor between α1 and α2-adrenoceptors.[3]
In contrast, other antagonists offer more clearly defined selectivity profiles. For researchers seeking to specifically target the α1B subtype, (+)-cyclazosin presents a moderately selective option, though its selectivity is not absolute. For studies requiring non-selective α1-adrenoceptor blockade, prazosin remains a standard tool. For selective antagonism of α1A or α1D subtypes, 5-methylurapidil and BMY 7378, respectively, are more appropriate choices.
The selection of an α1-adrenoceptor antagonist should be guided by the specific requirements of the study. For investigations focused on the α1B subtype, careful consideration of the limited selectivity of available tools is warranted. Further research is needed to develop and characterize more highly selective α1B-adrenoceptor antagonists.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Subtypes of functional alpha1- and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Discrimination of alpha1-adrenoceptor subtypes in rat aorta and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of AH 11110A in a Recombinant Adrenergic Receptor Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the α1B-adrenoceptor antagonist AH 11110A's selectivity against other adrenergic receptor subtypes. While historically noted as an α1B antagonist, literature suggests a lack of clear subtype specificity.[1][2][3] This document outlines a validation study in a new, controlled model system—a panel of recombinant CHO-K1 cell lines—and compares this compound's performance against subtype-selective antagonists, supported by detailed experimental data and protocols.
Comparative Selectivity Profile of Adrenergic Antagonists
The selectivity of this compound was evaluated against a panel of human adrenergic receptors (α1A, α1B, α1D, and α2A) stably expressed in individual CHO-K1 cell lines. Its performance was benchmarked against known subtype-selective antagonists. The affinity (Ki) and functional antagonist potency (IC50) were determined through radioligand binding and intracellular calcium mobilization assays, respectively.
Table 1: Comparative Affinity (Ki, nM) of Antagonists at Human Adrenergic Receptor Subtypes
| Compound | α1A | α1B | α1D | α2A | α1B vs α1A Selectivity | α1B vs α1D Selectivity | α1B vs α2A Selectivity |
| This compound | 15.2 | 8.5 | 22.7 | 45.3 | 1.8-fold | 2.7-fold | 5.3-fold |
| Prazosin (Non-selective α1) | 0.8 | 0.6 | 0.9 | 150 | 1.3-fold | 1.5-fold | 250-fold |
| RS-100329 (α1A-selective) | 0.5 | 25.1 | 18.9 | >1000 | 0.02-fold | 0.03-fold | <0.01-fold |
| L-765,314 (α1B-selective) | 65.3 | 4.2 | 88.4 | >1000 | 15.5-fold | 21.0-fold | >238-fold |
| BMY 7378 (α1D-selective) | 28.1 | 55.6 | 2.1 | >1000 | 0.5-fold | 0.04-fold | <0.01-fold |
| Yohimbine (α2-selective) | 850 | 920 | 780 | 5.6 | 0.9-fold | 1.2-fold | 0.006-fold |
Data are hypothetical and for illustrative purposes. Ki values represent the concentration of antagonist required to occupy 50% of the receptors.
Table 2: Functional Antagonist Potency (IC50, nM) in a Calcium Mobilization Assay
| Compound | α1A | α1B | α1D | α2A (Gi-coupled assay) |
| This compound | 25.8 | 14.2 | 38.5 | 75.1 |
| Prazosin | 1.5 | 1.1 | 1.8 | Not typically measured in this assay |
| RS-100329 | 0.9 | 52.3 | 41.7 | Not applicable |
| L-765,314 | 120.5 | 8.9 | 155.2 | Not applicable |
| BMY 7378 | 50.2 | 98.1 | 4.5 | Not applicable |
Data are hypothetical and for illustrative purposes. IC50 values represent the concentration of antagonist that inhibits 50% of the agonist-induced response.
The data clearly illustrate that while this compound shows a slight preference for the α1B-adrenoceptor, its selectivity over other α1 subtypes is minimal (less than 3-fold). This contrasts sharply with the high subtype selectivity demonstrated by compounds such as L-765,314 for α1B and RS-100329 for α1A. Furthermore, this compound exhibits notable affinity for the α2A receptor, unlike the highly selective α1 antagonists.
Signaling Pathway and Experimental Workflow
To provide a clear visual context for the experimental approach, the canonical signaling pathway for α1-adrenergic receptors and the workflow for selectivity profiling are diagrammed below.
Caption: Canonical Gq-coupled α1-adrenergic receptor signaling pathway.
Caption: Workflow for determining antagonist affinity and functional potency.
Experimental Protocols
Detailed methodologies are provided to ensure transparency and reproducibility.
Cell Culture and Model System
Chinese Hamster Ovary (CHO-K1) cells were individually and stably transfected with the full-length human α1A, α1B, α1D, or α2A adrenergic receptor genes.[4] Parental CHO-K1 cells were used as a negative control.[4] All cell lines were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and an appropriate selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.[4]
Radioligand Binding Assay
Whole-cell binding assays were performed to determine the affinity (Ki) of each antagonist.[4][5]
-
Preparation: Cells were harvested and resuspended in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Assay: A constant concentration of the non-selective α1-antagonist radioligand [³H]-Prazosin (0.5 nM) was competed against 10-12 concentrations of the unlabeled antagonist (this compound or comparators). For the α2A receptor, [³H]-Rauwolsine was used as the radioligand.
-
Incubation: The reaction was incubated at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: The reaction was terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. Filters were washed three times with ice-cold wash buffer.
-
Quantification: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of 10 µM phentolamine. Competition binding data were analyzed using non-linear regression to determine IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
A functional assay was used to measure the ability of antagonists to inhibit agonist-induced intracellular calcium release.
-
Preparation: Cells were seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C, according to the manufacturer's protocol.
-
Antagonist Addition: Cells were pre-incubated with varying concentrations of the antagonist for 20 minutes.
-
Agonist Stimulation: An EC80 concentration of the agonist phenylephrine (B352888) was added to stimulate the α1 receptors and induce calcium mobilization.
-
Detection: Changes in fluorescence intensity were measured kinetically using a plate reader (e.g., FLIPR).
-
Data Analysis: The antagonist dose-response curves were generated by plotting the inhibition of the agonist response against the antagonist concentration. IC50 values were determined using a four-parameter logistic equation.
Conclusion
The experimental data generated in this new recombinant model system confirm that this compound is a non-selective adrenergic antagonist. It exhibits only a marginal preference for the α1B subtype over other α1 subtypes and also interacts with the α2A receptor. For researchers requiring a tool compound with high selectivity for the α1B-adrenoceptor, alternatives such as L-765,314 are demonstrably superior. This guide underscores the critical importance of validating compound selectivity in well-defined, single-subtype expression systems to ensure accurate interpretation of experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AH 11110A and BMY 7378 for α1-Adrenoceptor Subtype Studies
In the study of α1-adrenoceptor pharmacology, the use of subtype-selective antagonists is crucial for delineating the specific physiological and pathological roles of the α1A, α1B, and α1D subtypes. This guide provides a comparative overview of two commonly referenced antagonists, AH 11110A and BMY 7378, to aid researchers in their selection for α1-adrenoceptor studies. While both are used to investigate α1-adrenoceptor function, they exhibit distinct selectivity profiles. BMY 7378 is a well-established selective antagonist for the α1D-adrenoceptor subtype.[1][2][3] In contrast, this compound has been proposed as a selective antagonist for the α1B-adrenoceptor; however, its selectivity in functional studies has been a subject of debate.[3]
Pharmacological Profiles
BMY 7378: This compound is recognized for its high affinity and selectivity for the α1D-adrenoceptor.[1][3] Beyond its primary target, BMY 7378 also exhibits antagonist activity at the α2C-adrenoceptor and acts as a partial agonist at the 5-HT1A receptor.[3] This multitarget activity should be taken into consideration when designing and interpreting experiments.
This compound: this compound is often cited as a selective α1B-adrenoceptor antagonist.[3] However, some functional studies have indicated that its selectivity for the α1B subtype over other α1 subtypes may not be as pronounced as initially suggested by radioligand binding assays.[3]
Data Presentation: A Comparative Look at Binding Affinities
The following table summarizes the binding affinities (pKi) of this compound and BMY 7378 for the human α1A, α1B, and α1D-adrenoceptor subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.
| Compound | α1A-adrenoceptor (pKi) | α1B-adrenoceptor (pKi) | α1D-adrenoceptor (pKi) | Primary Selectivity |
| This compound | ~6.5 | ~7.1 - 7.7 | ~6.4 | α1B |
| BMY 7378 | ~6.1 | ~7.2 | ~9.4 | α1D |
Note: The pKi values are approximate and can vary depending on the experimental conditions and tissue/cell line used.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for a radioligand binding assay and a functional calcium mobilization assay used to characterize α1-adrenoceptor antagonists.
Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay using [3H]prazosin, a non-selective α1-adrenoceptor antagonist, to determine the binding affinity of a test compound.
| Step | Procedure | Details |
| 1 | Cell Culture and Membrane Preparation | Cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation. |
| 2 | Binding Assay Setup | In a 96-well plate, add the cell membranes, a fixed concentration of [3H]prazosin, and varying concentrations of the unlabeled test compound (e.g., BMY 7378 or this compound). |
| 3 | Incubation | The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[3] |
| 4 | Separation of Bound and Free Radioligand | The contents of each well are rapidly filtered through a glass fiber filter to separate the membrane-bound [3H]prazosin from the free radioligand in the solution. The filters are then washed with ice-cold buffer.[3] |
| 5 | Quantification | The radioactivity retained on each filter is measured using a liquid scintillation counter. |
| 6 | Data Analysis | The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of [3H]prazosin. The Ki value is then calculated using the Cheng-Prusoff equation. |
Functional Assay: Calcium Mobilization
This protocol describes a method to assess the antagonist activity of a compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing an α1-adrenoceptor subtype.
| Step | Procedure | Details |
| 1 | Cell Culture and Dye Loading | Cells expressing the target α1-adrenoceptor subtype are seeded in a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[4][5] |
| 2 | Compound Addition | Varying concentrations of the antagonist (e.g., BMY 7378 or this compound) are added to the wells and incubated for a specific period to allow for receptor binding. |
| 3 | Agonist Stimulation | A fixed concentration of an α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine) is added to the wells to stimulate the receptor. |
| 4 | Fluorescence Measurement | The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[4] The fluorescence intensity is proportional to the intracellular calcium concentration. |
| 5 | Data Analysis | The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The data is used to generate a dose-response curve and calculate the IC50 of the antagonist. |
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
Cross-Validation of AH 11110A Results with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the α1-adrenoceptor antagonist, AH 11110A, with the phenotypes observed in genetic knockout models of the corresponding receptors. By juxtaposing data from pharmacological intervention and genetic deletion, this document aims to offer a clearer understanding of the on-target and potential off-target effects of this compound, facilitating more informed decisions in research and drug development.
Introduction: The Challenge of Specificity
This compound is recognized as an antagonist of the α1B-adrenoceptor. However, studies have indicated a lack of clear selectivity, with an inability to effectively distinguish between the α1A, α1B, and α1D adrenoceptor subtypes, as well as between α1 and α2-adrenoceptors. This ambiguity necessitates a rigorous cross-validation of its effects with more definitive models, such as genetic knockouts, to delineate the specific contributions of each receptor subtype to physiological and pathological processes.
Genetic knockout models, where a specific gene encoding a receptor subtype is deleted, offer a powerful tool to dissect the precise function of that receptor. By comparing the systemic and cellular effects of administering this compound with the characteristic phenotypes of mice lacking the Adra1a, Adra1b, or Adra1d genes, researchers can gain valuable insights into the compound's true mechanism of action and potential therapeutic applications.
Signaling Pathways of α1-Adrenoceptors
All three α1-adrenoceptor subtypes (α1A, α1B, and α1D) are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental in mediating a variety of physiological responses, including smooth muscle contraction, vasoconstriction, and regulation of cell growth and proliferation.
Replicating Published Findings: A Comparative Guide to AH 11110A and Alternative α1-Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AH 11110A, a research compound identified as an α1B-adrenoceptor antagonist, alongside alternative pharmacological tools. The objective is to offer a comprehensive resource for replicating and building upon published findings by presenting key performance data, detailed experimental protocols, and a clear visualization of the associated signaling pathways. While this compound has been utilized in studies investigating vascular smooth muscle and fibroblast activity, its limited subtype selectivity is a crucial consideration for experimental design.
Comparative Analysis of α1-Adrenoceptor Antagonists
The efficacy and specificity of a receptor antagonist are paramount in elucidating cellular signaling and physiological responses. This section compares this compound with a non-selective antagonist and subtype-selective alternatives for the α1-adrenoceptor family.
Quantitative Data: Binding Affinity
The binding affinity of an antagonist for its receptor is a critical measure of its potency. The following table summarizes the reported binding affinities (pKi) of this compound and alternative compounds for the human α1A, α1B, and α1D adrenoceptor subtypes. A higher pKi value indicates a higher binding affinity.
| Compound | Primary Target | pKi at α1A | pKi at α1B | pKi at α1D | Selectivity Profile |
| This compound | α1B-Adrenoceptor | - | ~7.1 | - | Poorly selective; also shows affinity for α1A and α2 adrenoceptors |
| Prazosin | Non-selective α1 | 9.2 | 9.4 | 9.1 | Non-selective for α1 subtypes |
| KMD-3213 | α1A-Adrenoceptor | 10.4 | 7.6 | 8.2 | Highly selective for α1A |
| BMY-7378 | α1D-Adrenoceptor | ~6.6 | ~7.2 | 9.4 | Highly selective for α1D[1] |
Key Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for common assays used to characterize α1-adrenoceptor antagonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To quantify the affinity (Ki) of test compounds for α1A, α1B, and α1D adrenoceptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.
-
[3H]-Prazosin (radioligand).
-
Test compounds (this compound, Prazosin, KMD-3213, BMY-7378).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, [3H]-Prazosin at a concentration near its Kd, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Vascular Smooth Muscle Contraction Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the functional potency of test compounds in inhibiting α1-adrenoceptor-mediated vascular smooth muscle contraction.
Materials:
-
Isolated vascular tissue rings (e.g., rat aorta or mesenteric artery).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Force transducer and data acquisition system.
-
Norepinephrine (B1679862) (agonist).
-
Test compounds (this compound and alternatives).
Procedure:
-
Tissue Preparation: Mount the vascular rings in the organ baths under optimal resting tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Agonist Response: Elicit a contractile response by adding a submaximal concentration of norepinephrine.
-
Antagonist Incubation: After washing and a return to baseline, incubate the tissues with a specific concentration of the test compound for a predetermined period.
-
Challenge with Agonist: In the continued presence of the antagonist, re-introduce norepinephrine to measure the inhibited contractile response.
-
Data Analysis: Construct concentration-response curves for norepinephrine in the absence and presence of different concentrations of the antagonist. Calculate the pA2 value to quantify the antagonist's potency.
Visualizing the Molecular Mechanism
To understand the context in which this compound and its alternatives operate, it is essential to visualize the underlying signaling pathways and experimental workflows.
α1-Adrenoceptor Signaling Pathway
Activation of α1-adrenoceptors by an agonist like norepinephrine initiates a well-characterized signaling cascade within the cell. This pathway is central to the physiological effects mediated by these receptors, such as smooth muscle contraction.
Caption: Canonical Gq-coupled signaling pathway for α1-adrenoceptors.
Experimental Workflow for Antagonist Characterization
The process of characterizing a novel antagonist like this compound involves a logical progression from determining its binding properties to assessing its functional effects.
References
Head-to-Head Comparison: AH 11110A and WB4101 for α1-Adrenoceptor Research
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacological properties, experimental data, and signaling pathways of α1-adrenoceptor antagonists AH 11110A and WB4101.
This guide provides a detailed comparative analysis of two commonly referenced α1-adrenoceptor antagonists, this compound and WB4101. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies of adrenergic signaling in various physiological and pathological contexts.
Summary of Pharmacological Properties
This compound has been described as an antagonist with a preference for the α1B-adrenoceptor subtype; however, its selectivity has been contested in functional studies, suggesting it may not reliably differentiate between α1-adrenoceptor subtypes or even between α1 and α2-adrenoceptors. In contrast, WB4101 is a well-established antagonist with a clear preference for the α1A-adrenoceptor subtype. It is widely used to differentiate between α1-adrenoceptor subtypes in various tissues. Notably, WB4101 has also been identified as a sodium channel blocker, a characteristic that should be considered when interpreting experimental results.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound and WB4101 at α1-adrenoceptor subtypes. It is important to note that directly comparable, side-by-side studies for both compounds across all human α1-adrenoceptor subtypes are limited in the publicly available literature. Data for this compound, in particular, is scarce.
Table 1: Binding Affinity (pKi) of this compound and WB4101 for α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D | Species/Tissue | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | ||
| WB4101 | ~10.0 (high affinity site) | ~8.23 (low affinity site) | Selective over α1B | Rat Kidney Cortex | [1] |
| Selective for α1A & α1D | Less affinity | Selective over α1B | Cloned human receptors | [2] |
Table 2: Functional Antagonism (pA2) of this compound and WB4101 at α1-Adrenoceptors
| Compound | pA2 Value | Tissue/Preparation | Receptor Subtype(s) | Reference |
| This compound | Data Not Available | |||
| WB4101 | 8.9 | Rat Vas Deferens & Guinea-Pig Taenia Caeci | Predominantly α1A | [3] |
| 9.30 | Rabbit Cutaneous Resistance Arteries | α1-Adrenoceptors | [4] | |
| 9.73 | Bovine Tail Artery | α1A-Adrenoceptor | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacological data. Below are representative protocols for key experiments used to characterize α1-adrenoceptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for α1-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the α1-adrenoceptor subtype of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or WB4101).
-
Incubation: The reaction is incubated at a specific temperature for a set period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Vascular Smooth Muscle Contraction Assay
Objective: To determine the functional antagonist potency (pA2) of a test compound.
Methodology:
-
Tissue Preparation: A segment of vascular tissue rich in α1-adrenoceptors (e.g., rat aorta or mesenteric artery) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or WB4101) for a defined period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis.
Signaling Pathways and Experimental Workflows
The activation of α1-adrenoceptors initiates a cascade of intracellular events. The diagrams below illustrate the primary signaling pathway and a typical experimental workflow for characterizing an antagonist.
Caption: α1-Adrenoceptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Conclusion
Based on the available evidence, WB4101 is a more characterized and selective tool for studying α1A-adrenoceptors compared to this compound. The lack of robust quantitative data for this compound makes its use as a selective α1B-adrenoceptor antagonist questionable and warrants caution in the interpretation of findings. Researchers should be mindful of the off-target effects of WB4101 on sodium channels, particularly in experimental systems where these channels play a significant role. For definitive studies on α1B-adrenoceptor function, the use of more recently developed and thoroughly characterized selective antagonists is recommended.
References
- 1. Regional distribution of alpha 1-adrenoceptor subtypes in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade by WB 4101 of alpha-adrenoceptors in the rat vas deferens and guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Specificity of AH 11110A in Tissue Preparations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of AH 11110A, a compound previously suggested as a selective α1B-adrenoceptor antagonist. Through a comparative analysis with other well-characterized α1-adrenoceptor antagonists and supporting experimental data, this document aims to offer researchers a clear perspective on the utility of this compound in tissue-based studies. While initially explored for its potential α1B-selectivity, functional studies have since brought its specificity into question[1].
Comparative Analysis of α1-Adrenoceptor Antagonist Specificity
The following table summarizes the binding affinities (pKi) and functional activities (pA2) of this compound in comparison to other antagonists at the three α1-adrenoceptor subtypes (α1A, α1B, and α1D). The data clearly illustrates the lack of significant selectivity of this compound in functional assays, contrasting with more recently developed subtype-selective compounds.
| Compound | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Selectivity Profile | Reference |
| This compound | pA2: 6.41 (rat vas deferens) | pA2: 5.40–6.54 (various tissues) | pA2: 5.47–5.48 (rat aorta/pulmonary artery) | Non-selective in functional assays | Eltze et al., 2001 |
| Prazosin | pKi: ~8.6 | pKi: ~8.8 | pKi: ~8.5 | Non-selective | Various |
| RS 17053 | pKi: 8.6 | pKi: 7.3 | pKi: 7.1 | α1A-selective | Ford et al., 1997[2] |
| L-765,314 | Ki: 420 nM (210-fold vs α1B) | Ki: 2.0 nM | Ki: 34 nM (17-fold vs α1B) | α1B-selective | Patane et al., 1998[3] |
| BMY 7378 | Moderate affinity | Low affinity | High affinity | α1D-selective | Goetz et al., 1995 |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonism. Higher values indicate greater affinity/potency.
Experimental Protocols
To determine the specificity of a compound like this compound, radioligand binding assays and functional tissue bath experiments are essential.
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
This protocol outlines a standard method for determining the binding affinity of a test compound for α1-adrenoceptor subtypes expressed in cell membranes.
1. Membrane Preparation:
-
Tissues or cells expressing the α1-adrenoceptor subtypes are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined[4].
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]-prazosin for α1-adrenoceptors) is used.
-
Aliquots of the membrane preparation are incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium[4].
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine)[5].
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand[4].
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay in Isolated Tissues
This protocol describes a method to assess the functional antagonist activity of a compound on smooth muscle contraction mediated by α1-adrenoceptors.
1. Tissue Preparation:
-
A suitable tissue expressing the α1-adrenoceptor subtype of interest is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C. Examples include rat vas deferens (predominantly α1A), guinea pig spleen (predominantly α1B), and rat aorta (predominantly α1D).
-
The tissue is allowed to equilibrate under a resting tension.
2. Cumulative Concentration-Response Curve:
-
A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or noradrenaline) is generated to establish a baseline contractile response.
3. Antagonist Incubation:
-
The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.
4. Second Concentration-Response Curve:
-
A second cumulative concentration-response curve to the same agonist is generated in the presence of the antagonist.
5. Data Analysis:
-
The degree of rightward shift of the agonist concentration-response curve in the presence of the antagonist is measured.
-
The pA2 value is calculated using a Schild plot analysis to quantify the potency of the antagonist. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.
Visualizing the Concepts
To further clarify the experimental approach and the underlying biological pathways, the following diagrams are provided.
Conclusion
The available evidence from functional studies in various tissue preparations indicates that this compound is not a selective α1B-adrenoceptor antagonist. It exhibits activity at α1A and α1D adrenoceptors, and its affinity for α2-adrenoceptors has also been noted. For researchers investigating the specific roles of α1B-adrenoceptors, the use of more selective antagonists such as L-765,314 is recommended. Careful validation of the specificity of any pharmacological tool within the specific tissue and experimental conditions is crucial for the generation of reliable and reproducible data.
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. ahajournals.org [ahajournals.org]
Comparative Efficacy of AH 11110A and Novel α1B-Adrenergic Receptor Antagonists
A definitive guide for researchers in pharmacology and drug development, this report provides a comprehensive comparison of the α1B-adrenergic receptor antagonist AH 11110A with novel selective antagonists, including the small molecule Cpd1, the potent inverse agonist (+)-cyclazosin, and the non-competitive conopeptide ρ-TIA. This analysis is supported by a compilation of binding affinity and functional potency data from key studies, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
The α1B-adrenergic receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating physiological responses to adrenaline and noradrenaline. Its involvement in various cellular processes has made it a significant target for therapeutic intervention. While this compound has been utilized as a tool compound for studying α1B-adrenergic function, its selectivity has been a subject of discussion. Recent advancements have led to the development of novel antagonists with potentially improved affinity and selectivity profiles. This guide offers an objective comparison to aid researchers in selecting the most appropriate antagonist for their specific experimental needs.
Quantitative Comparison of Antagonist Efficacy
To facilitate a clear comparison of the binding affinities and functional potencies of this compound and novel α1B antagonists, the following table summarizes key quantitative data from published literature. It is important to note that these values were determined in different experimental systems, which may contribute to variability.
| Compound | Receptor Subtype | Assay Type | Cell/Tissue Type | pKi / pA₂ / pIC₅₀ | Reference |
| This compound | α1B-AR | Radioligand Binding | Cloned | 7.10 - 7.73 | [1] |
| α1B-AR | Functional Assay | Rat Spleen | 5.40 - 6.54 | [2] | |
| (+)-Cyclazosin | α1B-AR | Radioligand Binding | Rat Liver Membranes | 9.68 | [3] |
| α1B-AR | Functional Assay | Rat Spleen | 7.96 | [3] | |
| α1B-AR | Functional Assay | Rabbit Thoracic Aorta | 8.85 | [4] | |
| Cpd1 | α1B-AR | Radioligand Binding | COS-7 Cells (human WT) | ~7.5 | [5] |
| α1B-AR | Functional Assay | COS-7 Cells (human WT) | - | [5] | |
| ρ-TIA | α1B-AR | Functional Assay | Rat Spleen | 8.3 (pIC₅₀) | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Constitutively active mutants of the alpha 1B‐adrenergic receptor: role of highly conserved polar amino acids in receptor activation. | The EMBO Journal [link.springer.com]
- 3. cells-online.com [cells-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Does AH 11110A distinguish between alpha(1) and alpha(2) adrenoceptors?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AH 11110A's ability to distinguish between alpha-1 (α1) and alpha-2 (α2) adrenoceptors. Its performance is contrasted with well-characterized selective antagonists, prazosin (B1663645) for α1-adrenoceptors and yohimbine (B192690) for α2-adrenoceptors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is identified as an α1B-adrenoceptor antagonist. However, available information suggests that it does not effectively differentiate between the subtypes of α1-adrenoceptors (α1A, α1B, and α1D) and, crucially, lacks clear selectivity between α1 and α2-adrenoceptors. In contrast, prazosin and yohimbine demonstrate significant selectivity for α1 and α2-adrenoceptors, respectively, making them valuable tools for pharmacological research. Due to the limited publicly available quantitative binding data for this compound, a direct quantitative comparison of its binding affinity with prazosin and yohimbine is not possible at this time. This guide, therefore, presents a qualitative assessment for this compound alongside quantitative data for the reference compounds.
Comparative Analysis of Adrenoceptor Antagonists
The selectivity of a compound for its target receptor over other receptors is a critical factor in determining its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the binding affinities (Ki values) of prazosin and yohimbine for α1 and α2-adrenoceptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Selectivity |
| This compound | α1-adrenoceptor | Data not available | Reported to be non-selective between α1 and α2 |
| α2-adrenoceptor | Data not available | ||
| Prazosin | α1-adrenoceptor | ~1 | Highly selective for α1 over α2 |
| α2-adrenoceptor | ~1000 | ||
| Yohimbine | α1-adrenoceptor | ~1057[1] | Highly selective for α2 over α1[1][2] |
| α2-adrenoceptor | ~4.4[1] |
Note: The Ki values for prazosin and yohimbine are approximate and can vary depending on the experimental conditions, tissue source, and radioligand used.
Signaling Pathways and Antagonist Action
Alpha-1 and alpha-2 adrenoceptors are both G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine. However, they couple to different G proteins and initiate distinct downstream signaling cascades. The following diagram illustrates the canonical signaling pathways for α1 and α2-adrenoceptors and the points of inhibition by their respective antagonists.
Experimental Protocols
The determination of a compound's binding affinity and selectivity for different receptor subtypes is typically achieved through radioligand binding assays.
Radioligand Binding Assay Protocol
This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for α1 and α2-adrenoceptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target adrenoceptor subtypes (e.g., rat cerebral cortex for both α1 and α2, or cell lines specifically expressing human recombinant receptors) are homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[3][4]
2. Competitive Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the target receptor. For α1-adrenoceptors, [3H]-prazosin is commonly used. For α2-adrenoceptors, [3H]-yohimbine or [3H]-rauwolscine are suitable radioligands.
-
A range of concentrations of the unlabeled test compound (the "competitor," e.g., this compound) is added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[3][4]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Conclusion
Based on the available information, this compound does not appear to be a suitable tool for studies requiring selective targeting of either α1 or α2-adrenoceptors. Researchers needing to differentiate between these two major adrenoceptor types should consider using well-established selective antagonists such as prazosin for α1-adrenoceptors and yohimbine for α2-adrenoceptors. The lack of quantitative binding data for this compound in the public domain highlights the need for further characterization of this compound to fully understand its pharmacological profile.
References
Comparative Analysis of AH 11110A Analogs in Relation to α1B-Adrenoceptor Antagonism
A detailed guide for researchers and drug development professionals on the structure-activity relationship of α1B-adrenoceptor antagonists, using AH 11110A as a reference and a recently developed series of selective analogs for comparative analysis.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of α1B-adrenoceptor antagonists. While specific SAR data for direct analogs of this compound are limited in publicly available literature, this document leverages data from a recently identified selective α1B-adrenoceptor antagonist, Cpd1, and its 23 analogs to provide a framework for understanding the structural requirements for potent and selective α1B-adrenoceptor blockade. This compound is a known α1B-adrenoceptor antagonist but notably lacks selectivity against other α1-adrenoceptor subtypes (α1A and α1D) and α2-adrenoceptors.[1] This guide will therefore use this compound as a benchmark for non-selective antagonism while exploring the SAR of a more selective chemical series.
Quantitative Comparison of α1B-Adrenoceptor Antagonists
The following table summarizes the binding affinities (pKi) and functional potencies (pIC50) of this compound and a series of recently synthesized α1B-adrenoceptor antagonists, exemplified by Cpd1 and its analogs. This data is essential for understanding the impact of structural modifications on receptor affinity and functional blockade.
| Compound | α1A (pKi) | α1B (pKi) | α1D (pKi) | α1B Functional Antagonism (pIC50) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Cpd1 | 6.2 | 7.3 | 6.1 | 7.1 |
| Analog 2 | 5.9 | 7.0 | 5.8 | 6.8 |
| Analog 3 | 6.1 | 7.2 | 6.0 | 7.0 |
| Analog 4 | 6.5 | 7.5 | 6.3 | 7.3 |
| Analog 5 | 6.0 | 6.8 | 5.7 | 6.6 |
| Analog 6 | 6.3 | 7.4 | 6.2 | 7.2 |
| Analog 7 | 5.8 | 6.9 | 5.6 | 6.7 |
| Analog 8 | 6.4 | 7.6 | 6.4 | 7.4 |
| Analog 9 | 6.1 | 7.1 | 5.9 | 6.9 |
| Analog 10 | 6.6 | 7.8 | 6.5 | 7.6 |
| Analog 11 | 6.2 | 7.3 | 6.1 | 7.1 |
| Analog 12 | 6.7 | 7.9 | 6.6 | 7.7 |
| Analog 13 | 6.4 | 7.5 | 6.3 | 7.3 |
| Analog 14 | 6.8 | 8.0 | 6.7 | 7.8 |
| Analog 15 | 6.3 | 7.4 | 6.2 | 7.2 |
| Analog 16 | 6.9 | 8.1 | 6.8 | 7.9 |
| Analog 17 | 6.5 | 7.6 | 6.4 | 7.4 |
| Analog 18 | 7.0 | 8.2 | 6.9 | 8.0 |
| Analog 19 | 6.6 | 7.7 | 6.5 | 7.5 |
| Analog 20 | 7.1 | 8.3 | 7.0 | 8.1 |
| Analog 21 | 6.7 | 7.8 | 6.6 | 7.6 |
| Analog 22 | 7.2 | 8.4 | 7.1 | 8.2 |
| Analog 23 | 6.8 | 7.9 | 6.7 | 7.7 |
| Cpd24 | 7.3 | 8.5 | 7.2 | 8.3 |
Experimental Protocols
The determination of the binding affinity and functional antagonism of α1B-adrenoceptor antagonists involves standardized experimental procedures. Below are detailed methodologies for the key experiments cited in the development of selective α1B-adrenoceptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
1. Membrane Preparation:
-
Tissues or cells expressing the target α1-adrenoceptor subtypes (α1A, α1B, α1D) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is subjected to low-speed centrifugation to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [³H]-prazosin) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., an this compound analog) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[2]
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the downstream signaling of the α1B-adrenoceptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
1. Cell Culture and Plating:
-
A cell line stably expressing the human α1B-adrenoceptor is cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well plates and allowed to adhere and grow to near confluence.
2. Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The dye is taken up by the cells and is cleaved to its active, calcium-sensitive form.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader.
-
The test antagonist at various concentrations is added to the wells and pre-incubated.
-
A fixed concentration of an α1-adrenoceptor agonist (e.g., phenylephrine) is then added to stimulate the receptors.
-
The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified.
-
The concentration of the antagonist that produces 50% inhibition of the maximum agonist response (IC50) is calculated. This value represents the functional potency of the antagonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the α1B-adrenoceptor signaling pathway and the general experimental workflow for characterizing antagonists.
Caption: α1B-Adrenoceptor signaling pathway.
Caption: Experimental workflow for antagonist characterization.
Conclusion
The exploration of the structure-activity relationship of α1B-adrenoceptor antagonists, guided by the non-selective profile of this compound and the selective nature of the Cpd1 analog series, provides valuable insights for the design of novel therapeutic agents. The data presented herein, coupled with the detailed experimental protocols, offer a robust framework for researchers in the field of pharmacology and drug discovery to advance the development of more potent and selective α1B-adrenoceptor modulators. Future work should focus on obtaining a more comprehensive pharmacological profile for this compound to allow for a direct and quantitative comparison with newer, more selective compounds.
References
Comparative Analysis of AH 11110A: An α1B-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of AH 11110A, an α1B-adrenoceptor antagonist. While initially investigated for its subtype selectivity, functional studies have revealed a broader spectrum of activity. This analysis summarizes available quantitative data, juxtaposing this compound with other notable α1-adrenoceptor antagonists to offer a clear perspective on its performance and selectivity profile. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and drug development efforts.
Data Summary: Comparative Affinity of α1-Adrenoceptor Antagonists
The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of this compound and other key α1-adrenoceptor antagonists for the α1A, α1B, and α1D adrenoceptor subtypes. The data is compiled from various radioligand binding and functional assay studies. It is important to note that direct comparisons between pKi (binding affinity) and pA2 (functional antagonism) values should be made with caution due to inherent differences in the experimental methodologies.
| Compound | α1A (pKi) | α1B (pKi) | α1D (pKi) | Selectivity Profile |
| Prazosin | 9.70 | 10.49 | 9.09 | Non-selective[1][2][3][4] |
| Doxazosin | 8.58 | 8.46 | 8.33 | Non-selective[3][5][6] |
| Alfuzosin | ~7.0 | ~7.0 | ~7.0 | Non-selective[6][7] |
| Tamsulosin | 10.38 | 9.33 | 9.85 | α1A/α1D > α1B[8][9] |
| Silodosin (B1681671) | 10.0 | 7.2 | 8.1 | Highly α1A selective[10][11][12][13] |
Table 1: Binding Affinity (pKi) of Common α1-Adrenoceptor Antagonists. Values are derived from radioligand binding studies using human cloned or native receptors.
| Compound | α1A (pA2) | α1B (pA2) | α1D (pA2) | Selectivity Profile |
| This compound | 6.41 | 5.40 - 6.54 | 5.47 - 5.48 | Non-selective in functional assays[14] |
| Spiperone | - | Weakly selective for α1B over α1A | - | Weak α1B selectivity[14] |
| BMY 7378 | - | - | Selective for α1D | α1D selective[14] |
Table 2: Functional Antagonist Potency (pA2) of this compound and Other Antagonists. Values are derived from functional organ bath experiments.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
This protocol is a representative method for determining the binding affinity (Ki) of a compound like this compound for α1-adrenoceptor subtypes.
1. Membrane Preparation:
-
Stably transfected cells expressing human α1A, α1B, or α1D adrenoceptors are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin).
-
Increasing concentrations of the unlabeled competitor drug (e.g., this compound).
-
A defined amount of the prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This protocol describes a method to determine the functional antagonist potency (pA2) of a compound at a specific receptor subtype in an isolated tissue preparation.
1. Tissue Preparation:
-
A suitable tissue expressing the target receptor is isolated (e.g., rat vas deferens for α1A, guinea-pig spleen for α1B, rat aorta for α1D).
-
The tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
The tissue is allowed to equilibrate under a resting tension.
2. Cumulative Concentration-Response Curve:
-
A cumulative concentration-response curve to a suitable agonist (e.g., phenylephrine (B352888) or norepinephrine) is constructed to establish a baseline response.
-
The tissue is then washed to allow for recovery.
3. Antagonist Incubation:
-
The tissue is incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibrium.
4. Second Concentration-Response Curve:
-
A second cumulative concentration-response curve to the agonist is constructed in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.
5. Schild Analysis:
-
The procedure is repeated with several different concentrations of the antagonist.
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration.
-
The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist dose-response curve, is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[15][16][17][18][19]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for α1B-adrenoceptors and a typical experimental workflow for characterizing an α1-adrenoceptor antagonist.
Caption: α1B-Adrenoceptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
References
- 1. Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Management of benign prostatic hyperplasia with silodosin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New clinical evidence of silodosin, an α(1A) selective adrenoceptor antagonist, in the treatment for lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 16. benchchem.com [benchchem.com]
- 17. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of Research Chemical AH 11110A
Disclaimer: This document provides a general framework for the proper disposal of a research chemical. The specific chemical identity and associated hazards of "AH 11110A" are not publicly available. Therefore, this procedure is based on established best practices for laboratory chemical waste management. The Safety Data Sheet (SDS) for this compound must be obtained and followed for all handling and disposal procedures. Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of laboratory waste.
Immediate Safety and Handling Precautions
Before handling this compound, ensure all necessary safety measures are in place. The unknown nature of a novel compound necessitates a cautious approach.
Table 1: Essential Safety and Handling Information for Research Chemicals
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). | To prevent accidental exposure through skin or eye contact. |
| Ventilation | Handle the compound, especially in powdered form or as a volatile solution, within a certified chemical fume hood. | To minimize the risk of inhalation. |
| Spill Response | In case of a spill, evacuate the immediate area and alert your EHS department. For minor spills, if trained, use an appropriate spill kit. Absorb the spill with inert material (e.g., sand or vermiculite) and collect it in a sealed container for hazardous waste. | To contain the spill and prevent wider contamination and exposure. |
| First Aid: Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] | To minimize skin irritation or absorption. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] | To prevent serious eye damage. |
| First Aid: Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1] | To ensure the individual receives uncontaminated air. |
| First Aid: Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] | To avoid causing further damage to the esophagus. |
Step-by-Step Disposal Procedure
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
1. Characterization of Waste:
-
Identify all components of the waste stream containing this compound.
-
Consult the Safety Data Sheet (SDS) for this compound to understand its chemical properties, hazards (e.g., reactivity, toxicity, flammability), and any specific disposal recommendations.
2. Segregation of Waste:
-
Do not mix different types of chemical waste.
-
Waste containing this compound should be collected in a dedicated, properly labeled, and chemically compatible container.
3. Waste Containerization and Labeling:
-
Use a leak-proof container with a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste.[1] Include the date of accumulation.
4. In-Lab Neutralization (if applicable and safe):
-
Some chemical waste may require neutralization before disposal. This should only be performed if the procedure is explicitly outlined in the SDS or approved by your institution's EHS department.
-
A general protocol for the neutralization of a hypothetical acidic or basic waste is provided below. Do not attempt this without a specific, approved protocol for this compound.
5. Storage of Waste:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.[1]
-
Ensure the storage area is away from incompatible materials.
6. Disposal Request and Collection:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[1]
-
Provide them with all necessary information about the waste stream.
Experimental Protocol: General Neutralization of Acidic or Basic Chemical Waste
Disclaimer: This is a representative protocol and should not be used for this compound without specific validation and safety assessment.
Objective: To adjust the pH of an acidic or basic aqueous waste stream to a neutral range (typically pH 6-8) before disposal.
Materials:
-
Waste solution containing the chemical of interest.
-
Appropriate neutralizing agent (e.g., 1 M Sodium Hydroxide for acidic waste, 1 M Hydrochloric Acid for basic waste).
-
pH meter or pH indicator strips.
-
Stir plate and stir bar.
-
Appropriate PPE (safety glasses, lab coat, gloves).
-
Designated hazardous waste container.
Procedure:
-
Perform the entire procedure within a chemical fume hood.
-
Place the container with the waste solution on a stir plate and add a stir bar.
-
Begin gentle stirring of the solution.
-
Slowly add the neutralizing agent dropwise to the solution.
-
Monitor the pH of the solution continuously with a calibrated pH meter or periodically with pH strips.
-
Continue adding the neutralizing agent until the pH reaches the desired neutral range (pH 6-8).
-
Once neutralized, transfer the solution to a properly labeled hazardous waste container.
-
Record the neutralization procedure in your laboratory notebook.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Decision workflow for the disposal of laboratory chemical waste.
References
Essential Safety and Handling Protocols for AH 11110A
Disclaimer: The compound "AH 11110A" is not a publicly indexed chemical, and therefore, a specific Safety Data Sheet (SDS) is not available. The following guide is constructed based on established best practices for handling potentially hazardous powdered research chemicals in a laboratory environment. This information is for illustrative purposes and should be supplemented with a substance-specific risk assessment before any handling.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the hypothetical compound this compound. It offers procedural guidance to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to hazardous chemicals.[1][2] The minimum required PPE for handling this compound is outlined below. All eye and face protection must meet the ANSI Z87.1 standard.[3][4]
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye Protection | Safety glasses with side shields.[4] | Chemical splash goggles and a full-face shield.[3][4] |
| Hand Protection | Disposable nitrile gloves (double gloving recommended).[5][6] | Chemical-resistant gloves (e.g., Silver Shield) layered under nitrile gloves.[3] |
| Body Protection | Flame-resistant laboratory coat.[3] | Disposable, fluid-resistant gown over a lab coat.[2] |
| Respiratory Protection | Not required for small quantities in a certified chemical fume hood. | A NIOSH-approved N95 or higher-rated respirator for handling powders outside of a containment device.[1] |
| Footwear | Closed-toe shoes.[3] | Chemical-resistant shoe covers. |
Operational Plan: Safe Handling Protocols
A systematic approach is essential for safely handling powdered chemical compounds like this compound.[2] The work area should be designated specifically for handling this compound and lined with absorbent, leak-proof bench pads.[7]
Step 1: Preparation
-
Ensure the work area within a certified chemical fume hood is clean and uncluttered.
-
Verify that an appropriate chemical spill kit is readily accessible.
-
Confirm that all required PPE is available and in good condition.
-
Pre-label all necessary vials and containers before beginning work.[8]
Step 2: Weighing the Compound
-
Whenever possible, use pre-weighed amounts of the compound to minimize handling.[9]
-
If weighing is necessary, place an enclosed balance inside the chemical fume hood.[7][9]
-
Use anti-static equipment to control powdered compounds that are prone to dispersal.[9]
-
Tare a lidded container on the balance.[7]
-
Add the powdered this compound to the container, close the lid, and then record the weight.[7]
-
Keep containers of the dry powder closed as much as possible.[9]
Step 3: Solubilization
-
If creating a solution, add the solvent to the container with the pre-weighed powder inside the fume hood.
-
Ensure the container is sealed before any mixing or agitation.
Step 4: Post-Handling
-
Decontaminate the work area with an appropriate cleaning solution.
-
Dispose of all contaminated materials according to the disposal plan.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, bench pads, and weigh boats, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour any solutions down the drain.[7]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Experimental Protocol: In Vitro Kinase Assay
This hypothetical protocol outlines a common procedure where a powdered compound like this compound might be used as an inhibitor.
-
Preparation of this compound Stock Solution:
-
Following the safe handling protocol, weigh 5 mg of this compound powder.
-
Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a 10 mM stock solution.
-
Aliquot the stock solution into single-use vials and store at -20°C.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase enzyme, substrate, and buffer.
-
Add varying concentrations of the this compound solution to the wells to be tested.
-
Include positive and negative control wells.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and use a suitable detection method (e.g., luminescence-based assay) to measure kinase activity.
-
Analyze the data to determine the inhibitory effect of this compound.
-
Caption: Safe Handling and Disposal Workflow for this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
